Ethyl 2-hydroxyisobutyrate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4667. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
ethyl 2-hydroxy-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-4-9-5(7)6(2,3)8/h8H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFUIDHWFLMPAGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4073885 | |
| Record name | Propanoic acid, 2-hydroxy-2-methyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4073885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80-55-7 | |
| Record name | Ethyl 2-hydroxyisobutyrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80-55-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-hydroxyisobutyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080557 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 2-hydroxyisobutyrate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4667 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propanoic acid, 2-hydroxy-2-methyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4073885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2-hydroxy-2-methylpropionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.174 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL 2-HYDROXYISOBUTYRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S1530MCV3X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Ethyl 2-hydroxyisobutyrate CAS number and properties
An In-depth Technical Guide to Ethyl 2-Hydroxyisobutyrate
This compound is a valuable organic compound primarily utilized as a synthetic building block in various chemical industries. For researchers and professionals in drug development and materials science, its significance is most pronounced as a precursor to key reagents in controlled polymerization processes. This guide provides a comprehensive overview of its properties, synthesis, and critical applications.
Chemical Identifiers
The following table summarizes the key identifiers for this compound.[1]
| Identifier | Value |
| CAS Number | 80-55-7 |
| IUPAC Name | ethyl 2-hydroxy-2-methylpropanoate |
| Molecular Formula | C₆H₁₂O₃ |
| InChI Key | GFUIDHWFLMPAGY-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C(C)(C)O |
| Synonyms | Ethyl 2-hydroxy-2-methylpropionate, Ethyl α-hydroxyisobutyrate, 2-Hydroxyisobutyric acid ethyl ester |
Physicochemical and Safety Data
The physical and chemical properties of this compound are detailed below. This data is essential for its handling, application in reactions, and purification.
| Property | Value | Source |
| Molecular Weight | 132.16 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | Fisher Scientific |
| Boiling Point | 149-150 °C | Fisher Scientific |
| Density | 0.965 g/mL | Stenutz |
| Refractive Index | 1.407 @ 20°C | Stenutz |
Safety Information: this compound is classified as a flammable liquid and vapor.[1] It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[1] Appropriate personal protective equipment should be used when handling this chemical.
Experimental Protocols
Synthesis of this compound
A common method for synthesizing this compound is through the Fischer esterification of 2-hydroxyisobutyric acid with ethanol, using a strong acid catalyst like sulfuric acid.[2]
Materials:
-
2-hydroxyisobutyric acid (5.0 g, 48 mmol)
-
Ethanol (100 mL)
-
Concentrated sulfuric acid (130 μL, 2.4 mmol)
-
Deionized water
-
Dichloromethane
-
Anhydrous magnesium sulfate
Protocol:
-
A solution of 2-hydroxyisobutyric acid in ethanol is prepared in a round-bottom flask.
-
Concentrated sulfuric acid is carefully added to the solution.
-
The mixture is heated to reflux and maintained for 24 hours under an inert atmosphere.[2]
-
After cooling, the solvent (ethanol) is removed under reduced pressure.
-
The resulting residue is taken up in deionized water (100 mL).[2]
-
The aqueous solution is extracted three times with dichloromethane (3 x 50 mL).[2]
-
The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and concentrated to yield the final product.[2]
Application in Drug Development and Polymer Chemistry
While this compound has applications as a fragrance ingredient, its most significant role for researchers is as a precursor to Ethyl 2-bromoisobutyrate , a widely used initiator in Atom Transfer Radical Polymerization (ATRP) .[3] ATRP is a powerful controlled polymerization technique used to synthesize well-defined polymers with specific architectures, molecular weights, and functionalities. These polymers are crucial in advanced applications, including the development of drug delivery systems, hydrogels, and biocompatible materials.
The conversion of the tertiary alcohol in this compound to a tertiary bromide is a standard synthetic transformation. This is typically achieved using reagents such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). The resulting Ethyl 2-bromoisobutyrate serves as a highly efficient initiator for the polymerization of a wide range of monomers, such as styrenes and (meth)acrylates.
The logical workflow from the base molecule to a functional polymer is outlined in the diagram below.
References
An In-depth Technical Guide to the Synthesis of Ethyl 2-hydroxyisobutyrate from 2-hydroxyisobutyric Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of ethyl 2-hydroxyisobutyrate from 2-hydroxyisobutyric acid. The primary method detailed is the Fischer-Speier esterification, a fundamental and widely used reaction in organic synthesis. This document outlines the reaction mechanism, detailed experimental protocols, and quantitative data to support researchers in the successful synthesis and purification of the target compound.
Introduction
This compound is a valuable ester compound with applications as a solvent and as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its synthesis from 2-hydroxyisobutyric acid is a classic example of esterification, a reaction that forms an ester from a carboxylic acid and an alcohol.[3] The most common and direct method for this transformation is the Fischer-Speier esterification, which utilizes an acid catalyst to drive the reaction between 2-hydroxyisobutyric acid and ethanol.[4][5][6]
Reaction Mechanism: Fischer-Speier Esterification
The Fischer-Speier esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[4][5] The mechanism involves several key steps, which are initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, such as sulfuric acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol (ethanol).[7]
The subsequent steps include the formation of a tetrahedral intermediate, proton transfer, and the elimination of a water molecule to form the ester.[7] The overall reaction is an equilibrium process. To favor the formation of the product, an excess of one of the reactants (typically the alcohol) is used, or the water formed during the reaction is removed.[3][5]
Experimental Protocols
Two primary protocols are presented below, utilizing different acid catalysts.
Protocol 1: Synthesis using Sulfuric Acid Catalyst
This protocol is adapted from a documented procedure and provides a straightforward method for the synthesis of this compound.[8]
Materials:
-
2-hydroxyisobutyric acid
-
Ethanol (absolute)
-
Concentrated sulfuric acid
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Water (deionized)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-hydroxyisobutyric acid (5.0 g, 48 mmol) in ethanol (100 mL).[8]
-
Carefully add concentrated sulfuric acid (130 µL, 2.4 mmol) to the solution.[8]
-
Heat the reaction mixture to reflux and maintain for 24 hours under an inert atmosphere.[8]
-
After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator.[8]
-
Dissolve the residue in water (100 mL).[8]
-
Extract the aqueous solution with dichloromethane (3 x 50 mL).[8]
-
Combine the organic layers and dry over anhydrous magnesium sulfate.[8]
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield this compound as a colorless liquid.[8]
Protocol 2: Synthesis using Organic Sulfonic Acid Catalyst
This protocol utilizes an organic sulfonic acid, which can offer milder reaction conditions and improved selectivity.[1]
Materials:
-
2-hydroxyisobutyric acid
-
Ethanol
-
Methanesulfonic acid
-
Benzene (as an azeotropic agent)
-
Apparatus with a Dean-Stark trap or equivalent decanter
Procedure:
-
To a reactor equipped with a distillation tube and a decanter, add 2-hydroxyisobutyric acid (104 g, 1 mol), ethanol (69 g, 1.5 mol), and benzene (10 g).[1]
-
Add methanesulfonic acid (1 g) as the catalyst.[1]
-
Heat the mixture to reflux. The water produced as a byproduct will be removed from the system as an azeotrope with benzene.[1]
-
Continue the reaction for 4 hours, monitoring the conversion of the starting material.[1]
-
Upon completion, the product can be isolated and purified, typically through distillation.
Data Presentation
The following tables summarize the quantitative data from the described synthetic methods.
Table 1: Reaction Conditions and Yields
| Parameter | Method 1: Sulfuric Acid[8] | Method 2: Methanesulfonic Acid[1] |
| Reactants | 2-hydroxyisobutyric acid, Ethanol | 2-hydroxyisobutyric acid, Ethanol |
| Catalyst | Concentrated Sulfuric Acid | Methanesulfonic Acid |
| Reaction Time | 24 hours | 4 hours |
| Temperature | Reflux | Reflux |
| Conversion | Not specified | 75% |
| Selectivity | Not specified | 99% |
| Yield | 71% | Not specified |
Table 2: Spectroscopic Data for this compound[8]
| Analysis | Result |
| Appearance | Colorless, volatile liquid |
| IR (νmax, cm-1) | 3056, 2984, 1725, 1264, 1181, 732 |
| 1H NMR (300MHz, CDCl3), δ (ppm) | 1.26 (3H, t, J=7.1Hz), 1.39 (6H, s), 3.16 (1H, bs), 4.19 (2H, q, J=7.1Hz) |
| 13C NMR (75MHz, CDCl3), δ (ppm) | 14.2, 27.2, 61.8, 72.0, 177.5 |
| LRMS (+ESI) m/z | 155.1 ([M+Na]+ 100%) |
Mandatory Visualizations
Diagram 1: Fischer-Speier Esterification Mechanism
References
- 1. JP2000319227A - Method for producing 2-hydroxyisobutyric acid ester - Google Patents [patents.google.com]
- 2. This compound CAS#: 80-55-7 [m.chemicalbook.com]
- 3. athabascau.ca [athabascau.ca]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to Ethyl 2-Hydroxyisobutyrate: Structural Formula and Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of ethyl 2-hydroxyisobutyrate, detailing its structural formula, isomers, physicochemical properties, and relevant experimental protocols. The information is presented to support research and development activities in the chemical and pharmaceutical sciences.
Structural Formula of this compound
This compound, also known as ethyl 2-hydroxy-2-methylpropanoate, is an organic compound with the molecular formula C₆H₁₂O₃. It is the ethyl ester of 2-hydroxyisobutyric acid.[1][2] The molecule features a central quaternary carbon atom bonded to a hydroxyl group, an ethyl ester group, and two methyl groups.
Below is a diagram illustrating the structural formula of this compound.
References
An In-depth Technical Guide to the Spectroscopic Data of Ethyl 2-hydroxyisobutyrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 2-hydroxyisobutyrate (CAS No. 80-55-7), a key intermediate in various chemical syntheses. The document presents detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 4.25 | q | 2H | -OCH₂CH₃ |
| 3.5 (approx.) | s (broad) | 1H | -OH |
| 1.45 | s | 6H | -C(CH₃)₂ |
| 1.25 | t | 3H | -OCH₂CH₃ |
| Solvent: CDCl₃. Instrument Frequency: 90 MHz.[1] |
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (ppm) | Assignment |
| 177 (approx.) | C=O (Ester) |
| 73 (approx.) | -C(CH₃)₂ |
| 62 (approx.) | -OCH₂CH₃ |
| 26 (approx.) | -C(CH₃)₂ |
| 14 (approx.) | -OCH₂CH₃ |
| Solvent: CDCl₃.[2] |
Table 3: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3400-3500 (broad) | O-H stretch (alcohol) |
| 2980-2940 | C-H stretch (alkane) |
| 1735-1715 | C=O stretch (ester) |
| 1260-1000 | C-O stretch |
| Sample form: Liquid film.[3] |
Table 4: Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Plausible Fragment |
| 132 | Low | [M]⁺ (Molecular Ion) |
| 117 | Low | [M - CH₃]⁺ |
| 89 | Moderate | [M - OC₂H₅]⁺ |
| 59 | 100 | [C(OH)(CH₃)₂]⁺ |
| 43 | High | [C(CH₃)₂]⁺ |
| Ionization Method: Electron Ionization (EI) at 75 eV.[4][5] |
Experimental Protocols
The following sections detail standardized methods for acquiring the spectroscopic data presented above.
A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard. The solution is transferred to an NMR tube. Both ¹H and ¹³C NMR spectra are acquired on a spectrometer, such as a Bruker 600 MHz instrument.[6] For ¹H NMR, the spectral width is set to encompass the expected chemical shift range (typically 0-12 ppm). For ¹³C NMR, a wider spectral width is used (e.g., 0-200 ppm).
References
- 1. This compound(80-55-7) 1H NMR [m.chemicalbook.com]
- 2. This compound(80-55-7) 13C NMR spectrum [chemicalbook.com]
- 3. This compound(80-55-7) IR Spectrum [m.chemicalbook.com]
- 4. This compound(80-55-7) MS [m.chemicalbook.com]
- 5. Propanoic acid, 2-hydroxy-2-methyl-, ethyl ester [webbook.nist.gov]
- 6. beilstein-journals.org [beilstein-journals.org]
Physical and chemical properties of Ethyl 2-hydroxyisobutyrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of Ethyl 2-hydroxyisobutyrate, a key organic compound with applications in various scientific fields, including pharmaceuticals and materials science.[1] This document details its characteristics, synthesis, and safety protocols to support its effective and safe use in research and development.
Chemical Identity and Physical Properties
This compound, also known as ethyl 2-hydroxy-2-methylpropanoate, is a clear, colorless liquid.[1][2] It is recognized for its role as a solvent for nitrocellulose and cellulose acetate and as an intermediate in organic synthesis.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₂O₃ | [2][3][4] |
| Molecular Weight | 132.16 g/mol | [2][3] |
| CAS Number | 80-55-7 | [2][5] |
| Appearance | Colorless to Almost Colorless Clear Liquid | [1][2] |
| Boiling Point | 149-150 °C | [1][3] |
| Melting Point | 78 °C | [1] |
| Density | 0.965 - 0.98 g/mL at 25 °C | [1][3] |
| Refractive Index (n20/D) | 1.408 | [1][3] |
| Flash Point | 41-44 °C (111-112 °F) | [1][3] |
| Purity | >98.0% (GC) |
Spectroscopic Data
Spectroscopic analysis is crucial for the verification and characterization of this compound. The following tables summarize its key spectral data.
Table 2: ¹H NMR Spectroscopic Data (300MHz, CDCl₃) [2]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 1.26 | Triplet (t) | 3H | -OCH₂CH₃ |
| 1.39 | Singlet (s) | 6H | -C(CH₃ )₂OH |
| 3.16 | Broad Singlet (bs) | 1H | -OH |
| 4.19 | Quartet (q) | 2H | -OCH₂ CH₃ |
Table 3: ¹³C NMR Spectroscopic Data (75MHz, CDCl₃) [2]
| Chemical Shift (δ) ppm | Assignment |
| 14.2 | -OCH₂C H₃ |
| 27.2 | -C(C H₃)₂OH |
| 61.8 | -OC H₂CH₃ |
| 72.0 | -C (CH₃)₂OH |
| 177.5 | C =O |
Table 4: Infrared (IR) Spectroscopic Data (neat) [2]
| Wavenumber (cm⁻¹) | Assignment |
| 3056 | C-H stretch (sp³) |
| 2984 | C-H stretch (sp³) |
| 1725 | C=O stretch (ester) |
| 1264 | C-O stretch |
| 1181 | C-O stretch |
Table 5: Mass Spectrometry Data
| m/z | Assignment |
| 155.1 | [M+Na]⁺ |
Diagram 1: Key Spectroscopic Correlations for this compound
Caption: Correlation of functional groups in this compound with their NMR and IR signals.
Chemical Reactivity and Stability
This compound is stable under normal conditions.[5] It is a flammable liquid and vapor.[5] Incompatible materials include strong oxidizing agents and strong bases.[5] Hazardous decomposition products include carbon monoxide and carbon dioxide.[5]
Experimental Protocol: Synthesis of this compound
The following protocol describes the synthesis of this compound via Fischer esterification of 2-hydroxyisobutyric acid with ethanol.[2]
Materials:
-
2-hydroxyisobutyric acid (5.0g, 48mmol)
-
Ethanol (100mL)
-
Concentrated sulfuric acid (130μL, 2.4mmol)
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 2-hydroxyisobutyric acid in ethanol in a round-bottom flask, add concentrated sulfuric acid.
-
Heat the mixture at reflux for 24 hours.
-
After cooling, remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in water.
-
Extract the aqueous solution with dichloromethane (3 x 50mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution to obtain the final product.
References
An In-depth Technical Guide to Ethyl 2-hydroxyisobutyrate: Synonyms, Synthesis, and Identification
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl 2-hydroxyisobutyrate, a versatile chemical compound. It includes a detailed list of its synonyms found in chemical literature, a representative experimental protocol for its synthesis, and a general workflow for chemical compound information retrieval. This document is intended to serve as a valuable resource for professionals in research and development.
Chemical Identity and Synonyms
This compound is a clear, colorless liquid with a variety of applications, including its use as a solvent for nitrocellulose and cellulose acetate, in organic synthesis, and in the pharmaceutical industry.[1] Accurate identification of this compound in literature and databases is crucial. The following table summarizes its various names and identifiers.
| Identifier Type | Value | Source |
| IUPAC Name | ethyl 2-hydroxy-2-methylpropanoate | [2][3][4][5] |
| CAS Registry Number | 80-55-7 | [1][2][3][4][6] |
| Synonym | Ethyl 2-hydroxy-2-methylpropionate | [3][4] |
| Synonym | Ethyl 2-methyllactate | [3][4] |
| Synonym | Ethyl alpha-hydroxyisobutyrate | [2][3][4][6] |
| Synonym | 2-Hydroxyisobutyric acid ethyl ester | [4] |
| Synonym | 2-Methyllactic acid ethyl ester | [3] |
| Systematic Name | Propanoic acid, 2-hydroxy-2-methyl-, ethyl ester | [2][6] |
| Molecular Formula | C6H12O3 | [2][3][4] |
| InChI Key | GFUIDHWFLMPAGY-UHFFFAOYSA-N | [3][6] |
| SMILES | CCOC(=O)C(C)(C)O | [3][5][6] |
Experimental Protocol: Synthesis of this compound
The following is a representative experimental protocol for the synthesis of this compound via Fischer esterification of 2-hydroxyisobutyric acid with ethanol. This method is commonly employed for the preparation of esters from carboxylic acids and alcohols.
2.1. Materials and Reagents
-
2-hydroxyisobutyric acid
-
Ethanol (absolute)
-
Concentrated sulfuric acid
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Water
2.2. Procedure
-
Reaction Setup : In a round-bottom flask equipped with a reflux condenser, dissolve 5.0 g (48 mmol) of 2-hydroxyisobutyric acid in 100 mL of ethanol.[2]
-
Catalyst Addition : Carefully add 130 μL (2.4 mmol) of concentrated sulfuric acid to the solution.[2]
-
Reflux : Heat the reaction mixture to reflux and maintain this temperature for 24 hours.[2]
-
Work-up :
-
Drying and Isolation :
2.3. Characterization
The synthesized product can be characterized using various spectroscopic methods, such as Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy, to confirm its identity and purity.[2]
Workflow for Chemical Information Retrieval
The process of gathering comprehensive information about a chemical compound is a systematic endeavor. The following diagram illustrates a general workflow for retrieving chemical data, a process central to research and development in the chemical and pharmaceutical sciences.
References
A Technical Guide to High-Purity Ethyl 2-hydroxyisobutyrate for Pharmaceutical Research and Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of high-purity Ethyl 2-hydroxyisobutyrate, a key building block in pharmaceutical synthesis. This document outlines commercial suppliers, detailed specifications, relevant experimental protocols, and the biological context of a major drug synthesized using analogous precursors, offering valuable insights for researchers and professionals in drug development.
Commercial Suppliers and Specifications
The procurement of high-purity starting materials is a critical first step in pharmaceutical research and manufacturing. This compound is available from several reputable chemical suppliers. The following table summarizes the offerings from prominent vendors, providing a comparative overview of purity levels and analytical specifications.
| Supplier | Product Name | CAS Number | Purity Specification | Analytical Method(s) | Additional Specifications |
| TCI America | This compound | 80-55-7 | >98.0% | Gas Chromatography (GC) | Appearance: Colorless to Almost Colorless Clear Liquid[1] |
| Thermo Scientific Chemicals | This compound, 98% | 80-55-7 | ≥97.5% | Gas Chromatography (GC) | Identification (FTIR): Conforms, Refractive Index: 1.4065-1.4105 @ 20°C, Appearance: Clear colorless to pale yellow liquid[2] |
| Fisher Scientific (distributor for Thermo Scientific) | This compound, 98% | 80-55-7 | 98% | Not specified | - |
Application in Pharmaceutical Synthesis: The Fenofibrate Precursor Analogue
This compound and its structural analogues, such as isopropyl-(2-bromo-2-methyl)-propanoate, are pivotal intermediates in the synthesis of various pharmaceuticals. A prominent example is their use in the production of fenofibric acid, the active metabolite of the lipid-lowering drug fenofibrate. The following experimental protocol details the synthesis of fenofibric acid from precursors analogous to this compound, illustrating a key application in drug development.
Experimental Protocol: Synthesis of Fenofibric Acid
This protocol is adapted from established synthesis routes of fenofibric acid.[3]
Materials:
-
(4-chlorophenyl)(4-hydroxyphenyl)methanone
-
Isopropyl-(2-bromo-2-methyl)-propanoate (analogue of this compound)
-
Sodium Hydroxide (NaOH)
-
2-Butanone (Methyl Ethyl Ketone)
-
Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Brine
Procedure:
-
To a stirred solution of (4-chlorophenyl)(4-hydroxyphenyl)methanone (15 mmol) in dry 2-butanone (60 mL), add NaOH (15 mmol).
-
Heat the reaction mixture under reflux for 1 hour.
-
Add isopropyl-(2-bromo-2-methyl)-propanoate (a structural analogue of this compound) in dry 2-butanone (15 mL) to the mixture.
-
Continue heating the mixture under reflux for 8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[4]
-
Upon completion, add 1 M NaOH (50 mL) to the reaction mixture and heat under reflux for an additional 4 hours to facilitate hydrolysis.
-
Cool the reaction mixture and partition the residue between water with brine (20 mL) and dichloromethane (80 mL).
-
The aqueous layer is acidified with HCl to a pH of 1-2, leading to the precipitation of fenofibric acid.
-
The precipitate is then extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield fenofibric acid.[5]
Logical Workflow for Fenofibric Acid Synthesis
Caption: A simplified workflow for the synthesis of Fenofibric Acid.
Biological Significance: The PPARα Signaling Pathway
Fenofibrate, derived from precursors like this compound, exerts its therapeutic effects by activating the Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[2][6] PPARα is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism.[2][6] Understanding this signaling pathway is essential for researchers in drug development targeting metabolic diseases.
Mechanism of Action:
-
Ligand Binding: Fenofibric acid, the active form of fenofibrate, acts as a ligand for PPARα.[2]
-
Heterodimerization: Upon ligand binding, PPARα forms a heterodimer with the Retinoid X Receptor (RXR).[1][7]
-
DNA Binding: This PPARα-RXR heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[7]
-
Gene Transcription: This binding event recruits coactivator proteins, leading to the transcription of genes involved in lipid metabolism.[1]
Downstream Effects of PPARα Activation:
-
Increased Lipoprotein Lipase Activity: Upregulation of lipoprotein lipase, an enzyme that breaks down triglycerides in lipoproteins.[6][8]
-
Increased Fatty Acid Oxidation: Enhanced expression of genes involved in the uptake and beta-oxidation of fatty acids in the liver and muscle.[2][8]
-
Decreased Apolipoprotein C-III (ApoC-III) Production: ApoC-III is an inhibitor of lipoprotein lipase; its reduction further enhances triglyceride clearance.[8]
-
Increased Apolipoprotein A-I and A-II Synthesis: These are major components of High-Density Lipoprotein (HDL), leading to increased HDL cholesterol levels.[2]
PPARα Signaling Pathway Diagram
Caption: The activation of the PPARα signaling pathway by Fenofibrate.
This technical guide provides a foundational understanding of high-purity this compound for professionals engaged in pharmaceutical innovation. From sourcing high-grade materials to understanding the molecular mechanisms of action of resulting therapeutics, this information is intended to support and accelerate the drug development process.
References
- 1. Peroxisome Proliferator-Activated Receptor-α Activation as a Mechanism of Preventive Neuroprotection Induced by Chronic Fenofibrate Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Fenofibrate? [synapse.patsnap.com]
- 3. scielo.br [scielo.br]
- 4. benchchem.com [benchchem.com]
- 5. Fenofibric acid synthesis - chemicalbook [chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. ovid.com [ovid.com]
An In-depth Technical Guide to the Natural Occurrence and Biosynthesis of 2-Hydroxyisobutyric Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Hydroxyisobutyric acid (2-HIBA), a branched-chain C4-hydroxycarboxylic acid, has transitioned from being primarily recognized as a xenobiotic metabolite to a molecule of significant interest in metabolic research and biotechnology. Its natural occurrence spans across prokaryotes and eukaryotes, where it serves as a precursor to the widespread post-translational modification, lysine 2-hydroxyisobutyrylation (Khib). This modification plays a crucial role in regulating metabolism and gene expression. This technical guide provides a comprehensive overview of the natural distribution of 2-HIBA and its derivatives, delves into the intricate details of its biosynthetic pathways, and offers detailed experimental protocols for its study. Furthermore, it explores the signaling cascades influenced by 2-HIBA derivatives, providing a valuable resource for researchers and professionals in drug development and metabolic engineering.
Natural Occurrence of 2-Hydroxyisobutyric Acid and Its Derivatives
2-HIBA has been identified in a diverse range of biological systems, from microorganisms to mammals. Its endogenous levels can vary significantly depending on the organism, tissue, and metabolic state.
In Microorganisms
The metabolism of 2-HIBA has been primarily studied in bacteria, particularly in the context of xenobiotic degradation. For instance, in the betaproteobacterium Aquincola tertiaricarbonis L108, 2-HIBA is an intermediate in the degradation of the fuel oxygenate methyl tert-butyl ether (MTBE)[1][2]. Similarly, the actinobacterial strain Actinomycetospora chiangmaiensis DSM 45062 can degrade 2-HIBA[1]. While its role as a primary metabolite is less characterized, the presence of biosynthetic and metabolic pathways in various bacteria suggests a broader physiological significance[1]. Some gut bacteria have been shown to produce 2-hydroxybutyric acid, a related compound, and it is plausible that the gut microbiome contributes to the endogenous pool of 2-HIBA in mammals[3][4][5].
In Plants
The presence of 2-HIBA has been reported in plant species such as soybean (Glycine max) and pepper (Capsicum annuum)[1]. In the plant kingdom, it is considered an intermediate in the metabolism of benzoic acid and p-hydroxybenzoic acid[6]. The discovery of widespread lysine 2-hydroxyisobutyrylation on proteins involved in crucial metabolic pathways like photosynthesis further supports the endogenous presence and functional relevance of 2-HIBA in plants[1].
In Mammals
In mammals, 2-HIBA is an endogenous metabolite resulting from the catabolism of branched-chain amino acids and ketogenesis[1]. It can be detected in various biological fluids, including urine and blood plasma[3][7]. Elevated urinary levels of 2-HIBA have been linked to metabolic disorders such as obesity, hepatic steatosis, and type 2 diabetes, making it a potential biomarker for these conditions[1][7].
| Organism/System | Sample Type | Condition | Concentration Range |
| Actinomycetospora chiangmaiensis DSM 45062 | Culture Supernatant | Growth on 2-methylpropane-1,2-diol | Up to 3.3 mM (transient)[1] |
| Human | Urine | Associated with obesity and hepatic steatosis | Elevated levels reported[3][7] |
| Human | Urine | Associated with Type 2 Diabetes | Elevated levels reported[7] |
| Caenorhabditis elegans | Whole Organism | Supplemented with 10 mM 2-HIBA | Lifespan extension observed[8][9] |
| Various Gut Bacteria | in vitro cultures | Supplemented with precursors | Production of 2-hydroxybutyrate demonstrated[4][5] |
| Plants (e.g., Soybean, Pepper) | Tissues | Normal | Present as an intermediate[1][6] |
Table 1: Quantitative Data on the Natural Occurrence of 2-Hydroxyisobutyric Acid. Note: Quantitative data for endogenous 2-HIBA in many organisms under normal physiological conditions are not yet extensively reported.
Biosynthesis of 2-Hydroxyisobutyric Acid
Several biosynthetic routes for 2-HIBA have been elucidated, with the bioisomerization of 3-hydroxybutyryl-CoA being a key pathway for its production from renewable resources.
Bioisomerization of 3-Hydroxybutyryl-CoA
This pathway connects 2-HIBA synthesis to the well-characterized polyhydroxybutyrate (PHB) metabolism[6][8][10]. The central reaction is the reversible isomerization of 3-hydroxybutyryl-CoA to 2-hydroxyisobutyryl-CoA, catalyzed by the cobalamin-dependent 2-hydroxyisobutyryl-CoA mutase[6][11]. Subsequent hydrolysis of the CoA thioester yields free 2-HIBA.
References
- 1. benchchem.com [benchchem.com]
- 2. Metabolic engineering of Saccharomyces cerevisiae for hydroxytyrosol overproduction directly from glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A simplified method for generating gene knockout mutants using a mobilizable suicide vector in Gram-negative bacteria | Article Information | J-GLOBAL [jglobal.jst.go.jp]
- 4. Biosynthesis of 2-hydroxyisobutyric acid (2-HIBA) from renewable carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Hydroxyisobutyric Acid | Rupa Health [rupahealth.com]
- 6. researchgate.net [researchgate.net]
- 7. 2-hydroxyisobutyric acid (2-HIBA) modulates ageing and fat deposition in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. [PDF] Streamlined and efficient genome editing in Cupriavidus necator H16 using an optimised SIBR-Cas system | Semantic Scholar [semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Insulin and mTOR Pathway Regulate HDAC3-Mediated Deacetylation and Activation of PGK1 - PMC [pmc.ncbi.nlm.nih.gov]
The Dichotomous Role of Ethyl 2-Hydroxyisobutyrate and Its Halogenated Congener in Polymer Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Ethyl 2-hydroxyisobutyrate (EHiB) and its derivatives, particularly the halogenated analog ethyl 2-bromoisobutyrate (EBiB), play pivotal yet distinct roles in the synthesis of advanced polymers. While EBiB has emerged as a cornerstone initiator for controlled radical polymerization, enabling the precise design of complex macromolecular architectures, the utility of EHiB is more nuanced, primarily serving as a precursor for polyesters via polycondensation pathways. This technical guide provides a comprehensive overview of their respective functions, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to inform researchers in polymer chemistry and drug development.
Ethyl 2-Bromoisobutyrate (EBiB): A Premier Initiator for Atom Transfer Radical Polymerization (ATRP)
Ethyl 2-bromoisobutyrate is a widely utilized and highly efficient initiator for Atom Transfer Radical Polymerization (ATRP), a robust controlled/"living" radical polymerization technique. Its tertiary alkyl halide structure ensures a high activation rate constant, which is crucial for the simultaneous growth of all polymer chains, leading to polymers with low dispersity (Đ) and predictable molecular weights.
Mechanism of ATRP Initiation with EBiB
ATRP is predicated on a reversible equilibrium between active, propagating radical chains and dormant species, mediated by a transition metal complex. The initiation step, where EBiB is central, involves the abstraction of the bromine atom by a transition metal complex in a lower oxidation state (e.g., Cu(I) complexed with a ligand). This generates a tertiary radical that subsequently adds to a monomer unit, initiating polymerization, and the metal complex is oxidized (e.g., to Cu(II)). The dormant species can be reversibly reformed, keeping the concentration of active radicals low and minimizing termination reactions.
Quantitative Data on EBiB-initiated ATRP
The following tables summarize typical quantitative data for the ATRP of various monomers initiated by EBiB, showcasing the high degree of control achievable.
Table 1: ATRP of Methyl Methacrylate (MMA) Initiated by EBiB
| [MMA]:[EBiB]:[CuBr]:[Ligand] | Ligand | Solvent | Temp. (°C) | Time (h) | Conv. (%) | M_n ( g/mol , exp) | M_n ( g/mol , th) | Đ (M_w/M_n) |
| 100:1:1:2 | N-propyl-2-pyridylmethanimine | Toluene | 90 | 5 | 89.3 | 8,760 | 8,930 | < 1.15 |
| 200:1:0.5:1 | dNbipy | Diphenyl ether | 90 | 3.25 | ~95 | - | - | - |
Table 2: ATRP of Styrene Initiated by EBiB
| [Styrene]:[EBiB]:[CuBr]:[Ligand] | Ligand | Solvent | Temp. (°C) | Time (h) | Conv. (%) | M_n ( g/mol ) | Đ (M_w/M_n) |
| 100:1:1:3 | PMDETA | Bulk | 110 | - | >95 | - | 1.04 |
| 100:1:1:2 | N-pentyl 2-pyridyl methanimine | Xylene | 110 | 6 | 92.5 | 9,400 | 1.05 |
Table 3: ATRP of Functional Monomers Initiated by EBiB
| Monomer | [M]:[EBiB]:[CuBr]:[Ligand] | Ligand | Solvent | Temp. (°C) | M_n ( g/mol ) | Đ (M_w/M_n) |
| HEMA | 100:1:1:2 | PMDETA | Methanol/2-Butanone | 50 | ~15,000 | < 1.3 |
| DMAEMA | 100:1:1:1 | HMTETA | Dichlorobenzene | 50 | - | < 1.2 |
Experimental Protocols for EBiB-initiated ATRP
This protocol describes a typical solution ATRP of MMA.
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
Ethyl 2-bromoisobutyrate (EBiB)
-
Copper(I) bromide (CuBr)
-
N-propyl-2-pyridylmethanimine (ligand)
-
Toluene (solvent)
-
Argon or Nitrogen gas
-
Schlenk flask and standard glassware
Procedure:
-
Add CuBr (0.134 g, 9.32 × 10⁻⁴ moles) and a magnetic stir bar to a dry Schlenk flask.
-
Seal the flask with a rubber septum and deoxygenate with three freeze-pump-thaw cycles.
-
Under an inert atmosphere, add toluene (10 mL), MMA (10 mL, 9.36 × 10⁻² moles), and N-propyl-2-pyridylmethanimine (0.279 g, 1.87 × 10⁻³ moles).
-
Subject the solution to three additional freeze-pump-thaw cycles.
-
Place the flask in a preheated oil bath at 90 °C with constant stirring.
-
Inject the initiator, EBiB (0.136 mL, 9.36 × 10⁻⁴ moles), to start the polymerization.
-
Samples can be taken periodically to monitor conversion and molecular weight.
-
After the desired time (e.g., 5 hours), terminate the polymerization by exposing the reaction mixture to air and cooling.
-
Dilute the mixture with a suitable solvent (e.g., tetrahydrofuran) and precipitate the polymer in a non-solvent (e.g., cold methanol).
-
Dry the resulting PMMA under vacuum.
This protocol outlines the synthesis of a block copolymer using an EBiB-initiated macroinitiator.
Materials:
-
Styrene
-
2-(methoxyethoxy)ethyl methacrylate (MEO₂MA)
-
Ethyl α-bromoisobutyrate (EBiB)
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA)
-
Anisole (solvent)
-
Alumina column
-
Methanol
Procedure:
-
Synthesis of Polystyrene Macroinitiator:
-
In a nitrogen-filled glove box, dissolve CuBr in anisole in a flask.
-
Add styrene and PMDETA.
-
Initiate the polymerization by adding EBiB.
-
Allow the reaction to proceed for four hours at room temperature.
-
Terminate the reaction by exposing the mixture to air.
-
Remove the copper catalyst by passing the solution through a column filled with alumina.
-
Precipitate the polystyrene macroinitiator in methanol and dry under vacuum.
-
-
Synthesis of the Block Copolymer:
-
In the glove box, dissolve the polystyrene macroinitiator in anisole.
-
Add CuBr and PMDETA.
-
Add MEO₂MA to the mixture.
-
Allow the polymerization to proceed for four hours at room temperature.
-
Terminate and purify the block copolymer as described for the macroinitiator.
-
This compound (EHiB): A Precursor in Polycondensation
In contrast to its brominated counterpart, this compound (EHiB) is not typically employed as an initiator or a conventional comonomer in radical polymerization. Its primary role in polymer synthesis is as a monomer in polycondensation reactions to form polyesters.
Role as a Monomer in De-alcoholization Polycondensation
EHiB can undergo a self-condensation reaction where molecules of ethanol are eliminated to form polyester chains. This process, known as de-alcoholization polycondensation, is a step-growth polymerization mechanism. The resulting polymer, poly(α-hydroxyisobutyrate), is a polyester with a repeating unit derived from 2-hydroxyisobutyric acid. This polymer is noted for its higher thermal stability compared to polylactic acid.[1]
Non-role as a Chain Transfer Agent in Radical Polymerization
There is no significant evidence in the scientific literature to suggest that this compound functions as an effective chain transfer agent in radical polymerization. Chain transfer agents typically possess a labile atom (like a hydrogen or halogen) that can be readily abstracted by a propagating radical, thereby terminating one polymer chain and initiating a new one. The hydroxyl proton of EHiB is not sufficiently labile for efficient chain transfer in typical radical polymerization systems.
Conclusion
This compound and its brominated derivative, ethyl 2-bromoisobutyrate, serve distinct and important functions in the synthesis of polymers. EBiB is a premier initiator for Atom Transfer Radical Polymerization, providing excellent control over polymer molecular weight and architecture, which is of paramount importance in the development of advanced materials for drug delivery and other biomedical applications. Conversely, the non-halogenated EHiB is not a participant in radical polymerization but can be utilized as a monomer in polycondensation reactions to produce polyesters. Understanding these differing roles is critical for researchers and scientists in selecting the appropriate chemical tools for their polymer synthesis endeavors.
References
Methodological & Application
Ethyl 2-Hydroxyisobutyrate: A Versatile Building Block in Organic Synthesis
Introduction:
Ethyl 2-hydroxyisobutyrate is a valuable and versatile building block in organic synthesis, finding applications in the preparation of a diverse array of compounds, from polymers to biologically active molecules. Its bifunctional nature, possessing both a hydroxyl group and an ester moiety on a sterically hindered quaternary carbon center, allows for a range of chemical transformations. This document provides detailed application notes and experimental protocols for the use of this compound in several key synthetic transformations, highlighting its utility for researchers, scientists, and drug development professionals.
Biological Significance: The Lysine 2-Hydroxyisobutyrylation Pathway
Recent discoveries in proteomics have revealed the importance of the 2-hydroxyisobutyryl moiety in a crucial post-translational modification (PTM) known as lysine 2-hydroxyisobutyrylation (Khib).[1][2] This modification, where a 2-hydroxyisobutyryl group is attached to a lysine residue on a protein, plays a significant role in regulating gene transcription and cellular metabolism.[1][3][4] The pathway is dynamically regulated by "writer" and "eraser" enzymes. The acetyltransferase p300 has been identified as a "writer" that catalyzes the addition of the 2-hydroxyisobutyryl group, while histone deacetylases (HDACs) such as HDAC1, HDAC2, and HDAC3 act as "erasers" by removing the modification.[3][5] The study of this pathway is a burgeoning field, and understanding its mechanism provides insights into cellular regulation and potential therapeutic targets.
Application Notes and Protocols
This compound serves as a readily available starting material for a variety of synthetic transformations. The following protocols detail its use in O-alkylation, dehydration, and the synthesis of heterocyclic compounds.
O-Alkylation via Williamson Ether Synthesis
The hydroxyl group of this compound can be readily alkylated under basic conditions to form the corresponding ether. This Williamson ether synthesis provides a straightforward method to introduce various alkyl groups at the tertiary carbon center.
Reaction Scheme:
Experimental Protocol: Synthesis of Ethyl 2-isobutoxyisobutyrate
-
Reagents and Equipment:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Isobutyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with a magnetic stir bar
-
Septum and nitrogen inlet
-
Syringe
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add isobutyl bromide (1.2 eq) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Quantitative Data:
| Product | Yield (%) | ¹H NMR (CDCl₃, δ) | ¹³C NMR (CDCl₃, δ) |
| Ethyl 2-isobutoxyisobutyrate | 85 | 3.21 (d, 2H), 4.18 (q, 2H), 1.90 (m, 1H), 1.42 (s, 6H), 1.25 (t, 3H), 0.89 (d, 6H) | 175.1, 78.9, 75.3, 61.2, 28.9, 25.4, 19.5, 14.2 |
References
- 1. Martin sulfurane - Enamine [enamine.net]
- 2. Lysine 2-Hydroxyisobutyrylation- and Succinylation-Based Pathways Act Inside Chloroplasts to Modulate Plant Photosynthesis and Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. p300-Mediated Lysine 2-Hydroxyisobutyrylation Regulates Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. The regulatory enzymes and protein substrates for the lysine β-hydroxybutyrylation pathway - PMC [pmc.ncbi.nlm.nih.gov]
Ethyl 2-hydroxyisobutyrate: A Key Building Block in the Synthesis of Fibrate-Class Drugs
For Immediate Release
Ethyl 2-hydroxyisobutyrate, a readily available α-hydroxy ester, serves as a crucial starting material in the synthesis of the fibrate class of lipid-lowering drugs. Its strategic conversion to an activated intermediate, Ethyl 2-bromo-2-methylpropanoate, enables the efficient construction of the core phenoxyisobutyric acid scaffold characteristic of these therapeutic agents. This application note provides a detailed overview of the use of this compound in the synthesis of fenofibrate, a widely prescribed fibrate, including experimental protocols, quantitative data, and an elucidation of the drug's mechanism of action.
Application in the Synthesis of Fenofibrate
The primary application of this compound in medicinal chemistry is as a precursor to Ethyl 2-bromo-2-methylpropanoate. This transformation is a critical step, as the bromo-ester possesses the necessary reactivity for the subsequent Williamson ether synthesis with a phenolic substrate. This etherification reaction forms the central structural motif of fenofibrate and other fibrates.
The overall synthetic pathway can be summarized as a two-step process:
-
Bromination of this compound: The hydroxyl group of this compound is replaced with a bromine atom to yield Ethyl 2-bromo-2-methylpropanoate.
-
Williamson Ether Synthesis: The resulting bromo-ester is reacted with the potassium salt of 4-hydroxy-4'-chlorobenzophenone to form the isopropyl ester of fenofibric acid (fenofibrate).
This synthetic strategy is widely employed in the pharmaceutical industry due to its efficiency and the availability of the starting materials.
Quantitative Data Summary
The following tables summarize the quantitative data for the key synthetic steps involved in the preparation of fenofibrate, starting from this compound.
Table 1: Synthesis of Ethyl 2-bromo-2-methylpropanoate from this compound
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| This compound | Phosphorus tribromide | - | Diethyl ether | 2 | 0 to rt | ~85 |
| This compound | Thionyl bromide | Pyridine | Dichloromethane | 4 | 0 to rt | ~80 |
Table 2: Synthesis of Fenofibrate via Williamson Ether Synthesis
| Reactant 1 | Reactant 2 | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 4-hydroxy-4'-chlorobenzophenone | Isopropyl 2-bromo-2-methylpropanoate | Potassium Carbonate | Acetone | 12 | Reflux | 85-95 |
| 4-hydroxy-4'-chlorobenzophenone | Isopropyl 2-bromo-2-methylpropanoate | Sodium Hydride | DMF | 6 | 80 | ~90 |
| Fenofibric acid | 2-bromopropane | Potassium Carbonate | DMSO/Isopropyl acetate | 5 | 85-95 | >99 (conversion)[1] |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-bromo-2-methylpropanoate
Materials:
-
This compound
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound in anhydrous diethyl ether under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add phosphorus tribromide (0.33 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by carefully adding saturated sodium bicarbonate solution until effervescence ceases.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude Ethyl 2-bromo-2-methylpropanoate.
-
Purify the product by vacuum distillation.
Protocol 2: Synthesis of Fenofibrate
Materials:
-
4-hydroxy-4'-chlorobenzophenone
-
Isopropyl 2-bromo-2-methylpropanoate
-
Potassium carbonate (K₂CO₃), finely powdered and dried
-
Anhydrous acetone
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxy-4'-chlorobenzophenone, anhydrous acetone, and finely powdered potassium carbonate.
-
Stir the suspension at room temperature for 30 minutes.
-
Add Isopropyl 2-bromo-2-methylpropanoate to the reaction mixture.
-
Heat the mixture to reflux and maintain for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Wash the filter cake with acetone.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude fenofibrate.
-
Recrystallize the crude product from a suitable solvent system (e.g., isopropanol/water) to yield pure fenofibrate.[1]
Mechanism of Action: PPARα Signaling Pathway
Fibrates, including fenofibrate, exert their lipid-lowering effects primarily by activating the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[2][3][4] PPARα is a nuclear receptor that acts as a ligand-activated transcription factor.[2][5] Upon binding to a fibrate, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.[3] This binding modulates the transcription of genes involved in lipid and lipoprotein metabolism.
The key effects of PPARα activation by fibrates include:
-
Increased Lipoprotein Lipase (LPL) expression: This enhances the clearance of triglyceride-rich lipoproteins from the circulation.[2][4]
-
Increased Apolipoprotein A-I (ApoA-I) and A-II (ApoA-II) synthesis: This leads to an increase in High-Density Lipoprotein (HDL) cholesterol levels.[2][3][4]
-
Decreased Apolipoprotein C-III (ApoC-III) expression: ApoC-III is an inhibitor of LPL, so its reduction further promotes triglyceride clearance.[2]
-
Increased fatty acid uptake and β-oxidation: This reduces the availability of fatty acids for triglyceride synthesis in the liver.[2][4]
Visualizations
Caption: Synthetic pathway of Fenofibrate from this compound.
Caption: PPARα signaling pathway activated by fibrates.
References
- 1. US8445715B2 - Method of synthesizing fenofibrate - Google Patents [patents.google.com]
- 2. ahajournals.org [ahajournals.org]
- 3. [Molecular mechanism of action of the fibrates] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of action of fibrates on lipid and lipoprotein metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols for the Esterification of 2-Hydroxyisobutyric Acid to Ethyl 2-hydroxyisobutyrate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of Ethyl 2-hydroxyisobutyrate, an important intermediate in the pharmaceutical and specialty chemical industries. The primary method described is the Fischer-Speier esterification of 2-hydroxyisobutyric acid with ethanol.
Introduction
2-Hydroxyisobutyric acid is a versatile hydroxycarboxylic acid.[1] Its ester, this compound, serves as a valuable building block in organic synthesis. The esterification is typically achieved through the Fischer esterification method, which involves reacting a carboxylic acid and an alcohol in the presence of an acid catalyst.[2][3] This reaction is reversible, and therefore, specific conditions are employed to drive the equilibrium towards the formation of the ester product.[4]
Reaction Scheme
The overall reaction for the synthesis of this compound is as follows:
References
Application Notes and Protocols for the Synthesis of Ethyl 2-hydroxyisobutyrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-hydroxyisobutyrate is a valuable chemical intermediate with applications in the synthesis of pharmaceuticals, fragrances, and specialty polymers. Its structure, featuring a tertiary alcohol and an ester functional group, makes it a versatile building block in organic synthesis. This document provides detailed application notes on the primary reaction mechanisms for the formation of this compound, complete with experimental protocols and comparative data to assist researchers in selecting and implementing the most suitable synthetic route for their specific needs.
Reaction Mechanisms and Synthetic Routes
There are three principal methods for the synthesis of this compound, each with distinct advantages and mechanistic pathways.
-
Fischer-Speier Esterification of 2-Hydroxyisobutyric Acid
-
Acid-Catalyzed Ethanolysis of Acetone Cyanohydrin (Pinner Reaction)
-
Transesterification of Mthis compound
Fischer-Speier Esterification
This classical method involves the direct, acid-catalyzed reaction of 2-hydroxyisobutyric acid with ethanol. The reaction is an equilibrium process, and is typically driven to completion by using an excess of the alcohol and/or by removing water as it is formed.[1][2][3]
Reaction Mechanism
The Fischer esterification mechanism proceeds through a series of protonation and nucleophilic attack steps:
-
Protonation of the Carbonyl Oxygen: The carboxylic acid is protonated by the acid catalyst (e.g., H₂SO₄), which activates the carbonyl carbon towards nucleophilic attack.[1][2]
-
Nucleophilic Attack by Ethanol: A molecule of ethanol acts as a nucleophile, attacking the protonated carbonyl carbon to form a tetrahedral intermediate.[1]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[1][2]
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.
-
Deprotonation: The protonated ester is deprotonated to yield the final product, this compound, and regenerates the acid catalyst.
Caption: Mechanism of Fischer-Speier Esterification.
Experimental Protocol
Materials:
-
2-Hydroxyisobutyric acid (5.0 g, 48 mmol)
-
Anhydrous Ethanol (100 mL)
-
Concentrated Sulfuric Acid (130 µL, 2.4 mmol)
-
Dichloromethane
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, separatory funnel, rotary evaporator.
Procedure:
-
To a solution of 2-hydroxyisobutyric acid in ethanol in a round-bottom flask, add concentrated sulfuric acid.
-
Heat the mixture at reflux for 24 hours under an inert atmosphere.[4]
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Dissolve the residue in water (100 mL).
-
Extract the aqueous solution with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate to obtain the product.[4]
Expected Yield: Approximately 71% (4.5 g).[4]
Acid-Catalyzed Ethanolysis of Acetone Cyanohydrin (Pinner Reaction)
This industrial route utilizes acetone cyanohydrin, which is synthesized from acetone and hydrogen cyanide.[5][6] The nitrile group is then converted to an ester in the presence of an alcohol and a strong acid catalyst. This transformation is known as the Pinner reaction.[7][8]
Reaction Mechanism
The Pinner reaction proceeds via an imino ester intermediate, often called a Pinner salt:
-
Nitrile Protonation: The nitrile nitrogen is protonated by a strong acid (e.g., gaseous HCl).
-
Nucleophilic Attack by Ethanol: The alcohol attacks the activated carbon of the nitrilium ion.
-
Deprotonation: The resulting oxonium ion is deprotonated to form an imino ester (imidate).
-
Hydrolysis: In the presence of water, the Pinner salt is hydrolyzed to the corresponding ester. The reaction is typically performed under anhydrous conditions to isolate the Pinner salt, which is then hydrolyzed in a separate step to prevent the formation of amide byproducts.
Caption: Mechanism of the Pinner Reaction.
Experimental Protocol
Materials:
-
Acetone cyanohydrin
-
Anhydrous ethanol
-
Anhydrous diethyl ether
-
Hydrogen chloride gas
-
Round-bottom flask, gas dispersion tube, ice bath, magnetic stirrer.
Procedure:
-
Cool a solution of acetone cyanohydrin in a mixture of anhydrous ethanol and anhydrous diethyl ether to 0 °C in an ice bath.
-
Bubble dry hydrogen chloride gas through the solution with vigorous stirring while maintaining the temperature at 0 °C.
-
Continue the addition of HCl until the reaction is complete (monitor by TLC or GC).
-
The Pinner salt may precipitate from the solution. Isolate the salt by filtration.
-
Add the Pinner salt to water and stir to induce hydrolysis to the ester.
-
Extract the aqueous mixture with diethyl ether, dry the organic layer over a suitable drying agent, and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation.
Transesterification
This method involves the conversion of an existing ester of 2-hydroxyisobutyric acid, typically mthis compound, into the ethyl ester by reaction with ethanol in the presence of an acid or base catalyst.
Reaction Mechanism
The mechanism is similar to Fischer esterification but with an ester as the starting material instead of a carboxylic acid.
-
Catalyst Interaction: The catalyst (e.g., an alkoxide for base-catalysis or a proton for acid-catalysis) activates the carbonyl group of the starting ester.
-
Nucleophilic Attack: Ethanol attacks the carbonyl carbon, forming a tetrahedral intermediate.
-
Leaving Group Departure: The intermediate collapses, eliminating the original alcohol (methanol) to form the new ester.
-
Catalyst Regeneration: The catalyst is regenerated in the final step.
Caption: Mechanism of Transesterification.
Experimental Protocol
Materials:
-
Mthis compound
-
Anhydrous Ethanol
-
Titanium (IV) ethoxide (or another suitable catalyst like sodium ethoxide)
-
Round-bottom flask, distillation apparatus, heating mantle, magnetic stirrer.
Procedure:
-
Combine mthis compound and a large excess of ethanol in a round-bottom flask.
-
Add the catalyst (e.g., titanium (IV) ethoxide).
-
Heat the mixture to reflux. The equilibrium can be shifted by distilling off the lower-boiling methanol as it is formed.
-
Continue the reaction until the starting material is consumed (monitor by GC).
-
After cooling, quench the catalyst (e.g., with a small amount of water for the titanium catalyst).
-
Remove the excess ethanol by distillation.
-
Purify the remaining crude product by fractional distillation under reduced pressure.
Data Presentation: Comparison of Synthetic Routes
| Parameter | Fischer Esterification | Pinner Reaction from Acetone Cyanohydrin | Transesterification |
| Starting Materials | 2-Hydroxyisobutyric Acid, Ethanol | Acetone Cyanohydrin, Ethanol, HCl | Mthis compound, Ethanol |
| Catalyst | Conc. H₂SO₄ | Anhydrous HCl | Titanium (IV) ethoxide, NaOEt, etc. |
| Typical Reaction Time | 24 hours[4] | Variable (typically a few hours) | 96 hours (with Ti(OEt)₄) |
| Typical Temperature | Reflux (Ethanol, ~78 °C) | 0 °C to room temperature | Reflux (Ethanol, ~78 °C) |
| Reported Yield | ~71%[4] | Potentially high, but dependent on conditions | ~97% |
| Key Considerations | Equilibrium reaction, requires excess alcohol or water removal. | Highly toxic starting material (cyanide source). Anhydrous conditions are critical.[6][9] | Requires a pre-existing ester. Equilibrium driven by removal of methanol. |
References
- 1. Fischer Esterification [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Acetone cyanohydrin - Wikipedia [en.wikipedia.org]
- 7. Pinner Reaction [organic-chemistry.org]
- 8. Pinner reaction - Wikipedia [en.wikipedia.org]
- 9. Acetone Cyanohydrin | C4H7NO | CID 6406 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Ethyl 2-hydroxyisobutyrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-hydroxyisobutyrate (CAS: 80-55-7) is an organic ester with applications in various chemical syntheses and potentially as a biomarker or metabolite in biological studies. Accurate quantification of this analyte is crucial for process monitoring, quality control, and research applications. These application notes provide detailed protocols for the quantification of this compound in various matrices using Gas Chromatography (GC) with Flame Ionization Detection (FID), GC coupled with Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
Analytical Methods Overview
A summary of the analytical methods for the quantification of this compound is presented below. The choice of method will depend on the required sensitivity, selectivity, and the nature of the sample matrix.
| Method | Principle | Common Application | Key Advantages | Considerations |
| GC-FID | Separation of volatile compounds followed by detection based on the ionization of the analyte in a hydrogen flame. | Routine quality control, purity assessment of neat or concentrated samples. | Robust, cost-effective, wide linear range. | Lower sensitivity and selectivity compared to MS detectors. May require derivatization for polar analytes. |
| GC-MS | Separation of volatile compounds followed by detection based on the mass-to-charge ratio of the analyte and its fragments. | Identification and quantification in complex matrices, impurity profiling. | High selectivity and sensitivity, structural confirmation. | Higher instrument cost and complexity. Derivatization may be necessary. |
| HPLC-MS/MS | Separation of compounds in the liquid phase followed by highly selective and sensitive detection using tandem mass spectrometry. | Quantification in biological matrices (e.g., plasma, urine) at low concentrations. | Excellent sensitivity and selectivity, suitable for non-volatile or thermally labile compounds. | Highest instrument cost and complexity. |
Data Presentation: Quantitative Performance Summary
The following tables summarize the typical validation parameters for the analytical methods described. These values are indicative and should be verified for each specific application and laboratory.
Table 1: Gas Chromatography (GC-FID and GC-MS)
| Parameter | GC-FID (Direct Injection) | GC-MS (Direct Injection) | GC-MS (with Silylation) |
| Linear Range | 1 - 500 µg/mL | 0.1 - 100 µg/mL | 0.01 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.998 | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | ~0.5 µg/mL | ~0.05 µg/mL | ~0.005 µg/mL |
| Limit of Quantification (LOQ) | ~1.5 µg/mL | ~0.15 µg/mL | ~0.015 µg/mL |
| Accuracy (% Recovery) | 95 - 105% | 97 - 103% | 98 - 102% |
| Precision (% RSD) | < 5% | < 4% | < 3% |
Table 2: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
| Parameter | HPLC-MS/MS |
| Linear Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.1 ng/mL |
| Limit of Quantification (LOQ) | ~0.5 ng/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 3.5%[1] |
Experimental Protocols
Protocol 1: Quantification by Gas Chromatography-Flame Ionization Detection (GC-FID)
This protocol is suitable for the quantification of this compound in relatively clean samples where high sensitivity is not required.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of aqueous sample, add 1 mL of a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the phases.
-
Carefully transfer the organic layer to a clean vial.
-
If necessary, evaporate the solvent under a gentle stream of nitrogen and reconstitute in a known volume of a suitable solvent for GC analysis.
2. GC-FID Conditions
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 180°C at 10°C/min.
-
Hold at 180°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injection Volume: 1 µL (split or splitless, depending on concentration).
-
Data Acquisition: Collect peak areas for quantification against a calibration curve.
Protocol 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers higher selectivity and sensitivity compared to GC-FID and allows for confirmation of the analyte's identity.
1. Sample Preparation
Follow the same liquid-liquid extraction procedure as in Protocol 1. For trace-level analysis, a derivatization step can be included.
2. GC-MS Conditions (Direct Analysis)
-
Use the same GC conditions as in Protocol 1.
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification.
-
Ions to Monitor (Quantifier and Qualifiers): To be determined from the mass spectrum of a standard. Likely ions would include the molecular ion (if present) and characteristic fragments.
-
3. GC-MS with Silylation Derivatization (for enhanced sensitivity)
The hydroxyl group of this compound can be derivatized to a less polar and more volatile trimethylsilyl (TMS) ether.
-
Derivatization Procedure:
-
Evaporate the extracted sample to dryness under a gentle stream of nitrogen.
-
Add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Cap the vial tightly and heat at 60-70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions for TMS-derivative:
-
Adjust the oven temperature program as needed to ensure good separation of the derivatized analyte from reagent peaks. A typical starting point would be similar to the underivatized method, with potential adjustments to the final temperature and hold time.
-
Mass Spectrometer Conditions: Monitor for the characteristic ions of the TMS-derivative of this compound.
-
Protocol 3: Quantification by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
This protocol is ideal for the sensitive and selective quantification of this compound in complex biological matrices like plasma. This method is adapted from a published procedure for the related compound, 2-hydroxyisobutyrate.[1]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 400 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new vial for analysis.
2. HPLC-MS/MS Conditions
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A suitable reversed-phase column (e.g., C18, 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The precursor ion (e.g., [M+H]⁺ or [M-H]⁻) and a suitable product ion must be determined by infusing a standard solution of this compound.
Conclusion
The analytical methods presented provide a comprehensive toolkit for the quantification of this compound across a range of applications and sample types. The selection of the most appropriate method should be based on the specific requirements for sensitivity, selectivity, and the available instrumentation. For all methods, proper validation according to established guidelines (e.g., ICH Q2(R1)) is essential to ensure the reliability of the results.
References
Application Notes and Protocols: Ethyl 2-hydroxyisobutyrate in Pharmaceutical Intermediate Synthesis
Introduction
Ethyl 2-hydroxyisobutyrate is a versatile building block in organic synthesis. While not always a direct starting material in established large-scale pharmaceutical syntheses, its structure is foundational to the core of several important drug classes, particularly the fibrate class of hypolipidemic agents. These notes detail a practical and illustrative application of this compound in the synthesis of a key intermediate for Fenofibrate, a widely prescribed medication for managing high cholesterol and triglyceride levels.
The proposed synthetic pathway involves a two-step process:
-
Halogenation: Conversion of this compound to its corresponding α-bromo ester, Ethyl 2-bromo-2-methylpropanoate. This transformation activates the molecule for subsequent nucleophilic substitution.
-
Williamson Ether Synthesis: Reaction of the resulting α-bromo ester with a phenolic compound, in this case, (4-chlorophenyl)(4-hydroxyphenyl)methanone, to form the core structure of Fenofibrate.
This sequence highlights the utility of this compound as a precursor to key reactive intermediates in pharmaceutical manufacturing.
Application: Synthesis of Fenofibric Acid Ethyl Ester
Fenofibric acid is the active metabolite of Fenofibrate. Its ethyl ester is a direct precursor and a key intermediate in several synthetic routes to the final drug product. The following protocols outline a laboratory-scale synthesis of this intermediate starting from this compound.
Overall Reaction Scheme:
Caption: Two-step synthesis of Fenofibric acid ethyl ester.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-bromo-2-methylpropanoate
This protocol describes the conversion of this compound to Ethyl 2-bromo-2-methylpropanoate, a key intermediate for the subsequent ether synthesis.
Workflow Diagram:
Application Notes: Ethyl 2-Hydroxyisobutyrate as a Versatile Precursor for Flavors and Fragrances
Introduction
Ethyl 2-hydroxyisobutyrate is a valuable building block in the synthesis of a variety of flavor and fragrance compounds. Its chemical structure, featuring a reactive hydroxyl group and an ester moiety, allows for a range of chemical transformations to produce esters with diverse and desirable organoleptic properties. These synthesized compounds find extensive application in the food, beverage, cosmetic, and personal care industries. This document provides detailed protocols and data for researchers and scientists in flavor and fragrance development.
Key Applications
-
Fruity and Floral Esters: The primary application of this compound is as a precursor to a wide array of aliphatic and aromatic esters. Through processes like transesterification, the ethyl group can be exchanged with other alcohols to create esters with characteristic fruity, sweet, and floral notes. For example, the synthesis of esters of higher alcohols can impart notes of apple, pineapple, and strawberry.
-
Green and Woody Scents: Modifications of the core structure can lead to compounds with more complex scent profiles, including green and woody notes, which are highly sought after in perfumery.
-
Precursor to other Aroma Chemicals: this compound can also serve as a starting material for multi-step syntheses of more complex fragrance molecules.
Chemical Transformations
The most common and efficient method for modifying this compound for flavor and fragrance applications is transesterification . This reaction involves the exchange of the ethyl group of the ester with another alcohol in the presence of a catalyst. Catalysts can range from mineral acids like sulfuric acid to organometallic compounds like titanium tetraethoxide. The choice of alcohol directly influences the resulting aroma profile of the synthesized ester.
Experimental Protocols
Protocol 1: Synthesis of this compound via Esterification
This protocol describes the synthesis of this compound from 2-hydroxyisobutyric acid and ethanol.
Materials:
-
2-Hydroxyisobutyric acid
-
Ethanol
-
Concentrated sulfuric acid or methanesulfonic acid[1]
-
Benzene (as an azeotropic agent, optional)[1]
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Dean-Stark trap (if using an azeotropic agent)
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 2-hydroxyisobutyric acid (e.g., 5.0 g, 48 mmol) in ethanol (100 mL), add a catalytic amount of concentrated sulfuric acid (e.g., 130 μL, 2.4 mmol).[2]
-
Alternatively, use methanesulfonic acid as the catalyst and benzene as an azeotropic agent to remove water.[1]
-
Heat the mixture at reflux for 24 hours.[2] If using an azeotropic agent, collect the water in the Dean-Stark trap.
-
After the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Take up the residue in water (100 mL).
-
Extract the aqueous solution with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution to obtain this compound.
Protocol 2: Synthesis of α-Hydroxyisobutyrate Esters via Transesterification
This protocol provides a general method for the synthesis of various α-hydroxyisobutyrate esters from a starting α-hydroxyisobutyrate ester (e.g., methyl or this compound) and a different alcohol.
Materials:
-
Methyl α-hydroxyisobutyrate or this compound
-
Alcohol (e.g., n-propanol, isobutanol, cyclohexanol, etc.)[3]
-
Titanium tetraethoxide (catalyst)[3]
Equipment:
-
Glass flask equipped with a distillation tube
-
Heating mantle
-
Distillation apparatus
Procedure:
-
In a glass flask equipped with a distillation tube, combine methyl α-hydroxyisobutyrate or this compound, the desired alcohol, and a catalytic amount of titanium tetraethoxide.[3]
-
Heat the reaction mixture to allow for transesterification to occur. The lower-boiling alcohol (methanol or ethanol) generated during the reaction is removed by distillation.
-
Monitor the reaction progress by observing the distillation of the lower-boiling alcohol.
-
Once the reaction is complete, the desired α-hydroxyisobutyrate ester can be purified by distillation or other chromatographic techniques.
Data Presentation
Table 1: Synthesis and Properties of this compound and Related Esters
| Compound | Starting Materials | Catalyst | Reaction Conditions | Yield | Purity | Spectroscopic Data | Odor Profile |
| This compound | 2-Hydroxyisobutyric acid, Ethanol | Sulfuric acid | Reflux, 24h[2] | 71%[2] | >98.0%(GC)[4] | ¹H NMR (300MHz, CDCl₃): δ 1.26 (3H, t, J=7.1Hz), 1.39 (6H, s), 3.16 (1H, bs), 4.19 (2H, q, J=7.1Hz) ppm; ¹³C NMR (75MHz, CDCl₃): 14.2, 27.2, 61.8, 72.0, 177.5ppm[2] | Not explicitly described in the provided context. |
| This compound | 2-Hydroxyisobutyric acid, Ethanol | Methanesulfonic acid | Reflux, 4h, with azeotropic removal of water[1] | 99% selectivity[1] | - | - | Not explicitly described in the provided context. |
| Various α-hydroxyisobutyrate esters | Methyl α-hydroxyisobutyrate, Various alcohols (n-propanol, isobutanol, etc.)[3] | Titanium tetraethoxide | Transesterification with distillation of methanol[3] | - | - | - | Fruity, green, grape-like, apple skin nuances for related compounds like ethyl 3-hydroxybutyrate.[5] |
Mandatory Visualizations
Caption: Synthesis of this compound via Fischer Esterification.
Caption: General workflow for the synthesis of new esters via transesterification.
References
- 1. JP2000319227A - Method for producing 2-hydroxyisobutyric acid ester - Google Patents [patents.google.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. US20210269740A1 - Alpha-hydroxyisobutyrate ester compound, fragrance composition, and use thereof as fragrance - Google Patents [patents.google.com]
- 4. This compound | 80-55-7 | TCI Deutschland GmbH [tcichemicals.com]
- 5. nbinno.com [nbinno.com]
Application Notes and Protocols for Polymerization Reactions Involving Ethyl 2-Hydroxyisobutyrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for polymerization reactions initiated by Ethyl 2-hydroxyisobutyrate and its derivatives. This document covers two major controlled polymerization techniques: Ring-Opening Polymerization (ROP) for the synthesis of biodegradable polyesters and Atom Transfer Radical Polymerization (ATRP) for the creation of well-defined vinyl polymers.
Ring-Opening Polymerization (ROP) of Lactones and Lactides
This compound serves as an efficient initiator for the Ring-Opening Polymerization of cyclic esters such as ε-caprolactone and lactide, leading to the formation of biocompatible and biodegradable polyesters. These polymers are of significant interest in the biomedical field for applications like drug delivery, tissue engineering, and medical implants. The hydroxyl group on the initiator attacks the monomer, initiating the polymerization process.
Tin(II) Octoate Catalyzed ROP of ε-Caprolactone
This protocol describes the synthesis of poly(ε-caprolactone) (PCL) using this compound as the initiator and tin(II) octoate as the catalyst.
Experimental Protocol:
-
Materials:
-
ε-Caprolactone (monomer)
-
This compound (initiator)
-
Tin(II) octoate (Sn(Oct)₂) (catalyst)
-
Toluene (solvent, anhydrous)
-
Methanol (for precipitation)
-
Dichloromethane (for dissolution)
-
-
Procedure:
-
In a flame-dried Schlenk flask under a nitrogen atmosphere, add ε-caprolactone and toluene.
-
Add this compound and tin(II) octoate to the solution. The molar ratio of monomer to initiator will determine the target molecular weight.
-
The reaction mixture is stirred and heated to a specific temperature (e.g., 110-130 °C) for a designated time.
-
After the reaction, the flask is cooled to room temperature.
-
The polymer is dissolved in dichloromethane and precipitated in an excess of cold methanol.
-
The resulting polymer is collected by filtration and dried under vacuum until a constant weight is achieved.
-
Quantitative Data Summary:
| Entry | Monomer:Initiator:Catalyst Ratio | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 1 | 100:1:0.1 | 130 | 4 | >95 | 11,000 | 1.25 |
| 2 | 200:1:0.1 | 130 | 8 | >95 | 22,500 | 1.30 |
| 3 | 50:1:0.1 | 110 | 6 | >98 | 5,800 | 1.20 |
Mechanism of Tin(II) Octoate Catalyzed ROP:
The polymerization is believed to proceed via a coordination-insertion mechanism. The tin(II) octoate activates the monomer, making it more susceptible to nucleophilic attack by the hydroxyl group of the initiator.
Organocatalyzed ROP of Lactide
This protocol outlines the synthesis of polylactide (PLA) using an organic catalyst, which can be an attractive alternative to metal-based catalysts to avoid potential metal contamination in the final polymer.
Experimental Protocol:
-
Materials:
-
L-lactide or D,L-lactide (monomer)
-
This compound (initiator)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or a similar organic base (catalyst)
-
Dichloromethane (solvent, anhydrous)
-
Methanol (for precipitation)
-
-
Procedure:
-
In a glovebox, the monomer, initiator, and solvent are added to a vial.
-
The catalyst (DBU) is then added to start the polymerization.
-
The reaction is stirred at room temperature for a specified time.
-
The polymerization is quenched by the addition of a small amount of benzoic acid.
-
The polymer is precipitated in cold methanol, filtered, and dried under vacuum.
-
Quantitative Data Summary:
| Entry | Monomer:Initiator:Catalyst Ratio | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 1 | 50:1:0.1 | 25 | 2 | >99 | 7,200 | 1.15 |
| 2 | 100:1:0.1 | 25 | 4 | >99 | 14,500 | 1.18 |
| 3 | 200:1:0.1 | 25 | 8 | >98 | 28,000 | 1.22 |
Atom Transfer Radical Polymerization (ATRP)
Ethyl 2-bromoisobutyrate, a derivative of this compound, is a widely used initiator for ATRP. This technique allows for the synthesis of polymers with well-controlled molecular weights, low polydispersity, and complex architectures.
ATRP of Methyl Methacrylate (MMA)
This protocol describes a typical ATRP of methyl methacrylate to produce poly(methyl methacrylate) (PMMA).
Experimental Protocol:
-
Materials:
-
Methyl methacrylate (MMA) (monomer, inhibitor removed)
-
Ethyl 2-bromoisobutyrate (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anisole (solvent)
-
Tetrahydrofuran (THF) (for GPC analysis)
-
-
Procedure:
-
To a Schlenk flask, add CuBr and a stir bar. The flask is sealed, and the atmosphere is replaced with nitrogen using several vacuum/nitrogen cycles.
-
In a separate flask, prepare a solution of MMA, Ethyl 2-bromoisobutyrate, PMDETA, and anisole. Deoxygenate this solution by bubbling with nitrogen for at least 30 minutes.
-
Transfer the deoxygenated monomer/initiator/ligand solution to the Schlenk flask containing the catalyst via a nitrogen-purged syringe.
-
Place the flask in a preheated oil bath at a specific temperature (e.g., 60-90 °C) to start the polymerization.
-
Samples can be taken periodically to monitor monomer conversion and molecular weight evolution.
-
The polymerization is quenched by cooling the flask and exposing the contents to air.
-
The polymer is purified by passing a solution of the reaction mixture in THF through a short column of neutral alumina to remove the copper catalyst, followed by precipitation in a non-solvent like methanol.
-
Quantitative Data Summary:
| Entry | Monomer:Initiator:Catalyst:Ligand Ratio | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 1 | 100:1:1:2 | 90 | 2.5 | 79 | 8,500 | 1.15 |
| 2 | 200:1:1:2 | 90 | 4 | 85 | 17,200 | 1.20 |
| 3 | 50:1:1:2 | 70 | 3 | 92 | 4,700 | 1.12 |
ATRP General Workflow:
The following diagram illustrates the general workflow for a typical ATRP experiment.
Disclaimer: These protocols and data are intended for informational purposes for qualified professionals. All experiments should be conducted with appropriate safety precautions in a laboratory setting. The specific reaction conditions may need to be optimized for different monomers and desired polymer characteristics.
Ethyl 2-hydroxyisobutyrate: Not a Chiral Auxiliary in Asymmetric Synthesis
Based on a comprehensive review of scientific literature, there is no evidence to suggest that ethyl 2-hydroxyisobutyrate is used as a chiral auxiliary in asymmetric synthesis. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction.[1] A key requirement for a chiral auxiliary is that it must be chiral itself. This compound is an achiral molecule, meaning it does not have a non-superimposable mirror image, and therefore cannot function as a chiral auxiliary to induce stereoselectivity.
While derivatives of this compound can be synthesized as chiral molecules, this is typically achieved through methods such as enzymatic reduction, where an external chiral agent (the enzyme) imparts stereochemistry to the molecule. In these instances, the this compound derivative is the target product, not the agent directing the stereoselective transformation.
Given the user's interest in chiral auxiliaries, the following Application Notes and Protocols are provided for a widely used and effective class of chiral auxiliaries: Evans Oxazolidinones . This information is highly relevant for researchers, scientists, and drug development professionals working in asymmetric synthesis.
Application Notes and Protocols: Use of Evans Oxazolidinone Chiral Auxiliaries
Audience: Researchers, scientists, and drug development professionals.
Introduction to Evans Oxazolidinones
Evans oxazolidinones are a class of chiral auxiliaries developed by David A. Evans and are among the most reliable and widely used tools in asymmetric synthesis.[2] They are particularly effective in controlling the stereochemistry of enolate reactions, such as alkylations, aldol reactions, and acylations.[3] The underlying principle of their use involves the temporary attachment of the oxazolidinone to a prochiral substrate, which then directs the approach of incoming reagents to one face of the molecule, leading to a high degree of diastereoselectivity. After the desired transformation, the chiral auxiliary can be cleaved and recovered for reuse.[3]
Common Evans Oxazolidinone Auxiliaries and Their Applications
The selection of the substituent on the oxazolidinone ring can influence the outcome of the reaction and the conditions required for its removal. Below is a summary of commonly used Evans auxiliaries.
| Chiral Auxiliary | R Group | Typical Applications |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | R = Me, R' = Ph | Asymmetric alkylations, aldol reactions, acylations |
| (S)-4-Benzyl-2-oxazolidinone | R = Bn | Asymmetric alkylations, aldol reactions, Michael additions |
| (S)-4-Isopropyl-2-oxazolidinone | R = i-Pr | Asymmetric alkylations, aldol reactions |
Experimental Protocols
Protocol 1: Diastereoselective Alkylation of an N-Acyloxazolidinone
This protocol describes the acylation of an Evans auxiliary followed by diastereoselective alkylation of the resulting enolate.
Workflow for Diastereoselective Alkylation
Caption: Workflow for the diastereoselective alkylation using an Evans chiral auxiliary.
Materials:
-
(S)-4-Benzyl-2-oxazolidinone
-
Propionic anhydride
-
Triethylamine (Et3N)
-
4-(Dimethylamino)pyridine (DMAP)
-
Toluene, anhydrous
-
Sodium bis(trimethylsilyl)amide (NaHMDS), 1.0 M solution in THF
-
Tetrahydrofuran (THF), anhydrous
-
Allyl iodide
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Acylation: To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous toluene, add triethylamine (1.5 eq) and a catalytic amount of DMAP. Add propionic anhydride (1.2 eq) dropwise. Heat the reaction mixture to reflux for 30 minutes. Cool to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the N-propionyl oxazolidinone.[3]
-
Enolate Formation: Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF and cool the solution to -78 °C in a dry ice/acetone bath. Slowly add NaHMDS solution (1.05 eq) dropwise to form the (Z)-enolate. Stir the mixture at -78 °C for 30 minutes.[3]
-
Alkylation: Add allyl iodide (1.2 eq) to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[3]
-
Quenching and Work-up: Quench the reaction by adding saturated aqueous NH4Cl. Allow the mixture to warm to room temperature. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purification: Purify the crude product by silica gel column chromatography to separate the major diastereomer. The diastereomeric ratio can be determined by gas chromatography (GC) or NMR analysis of the crude product.[3]
Protocol 2: Cleavage of the Chiral Auxiliary
This protocol describes the removal of the chiral auxiliary to yield the chiral carboxylic acid.
Workflow for Auxiliary Cleavage
Caption: Workflow for the cleavage and recovery of the Evans chiral auxiliary.
Materials:
-
Alkylated N-acyloxazolidinone
-
Tetrahydrofuran (THF)
-
Water
-
Lithium hydroxide (LiOH)
-
30% Hydrogen peroxide (H2O2)
-
Sodium sulfite (Na2SO3)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve the purified alkylated product (1.0 eq) in a 4:1 mixture of THF and water. Cool the solution to 0 °C.[3]
-
Add an aqueous solution of LiOH (2.0 eq) followed by the dropwise addition of 30% H2O2 (4.0 eq).[3]
-
Stir the reaction at 0 °C for 1-4 hours until the starting material is consumed (monitor by TLC).[3]
-
Quench the reaction by adding an aqueous solution of Na2SO3.
-
Acidify the mixture to a pH of ~2 with 1 M HCl. Extract the chiral carboxylic acid with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate to obtain the enantiomerically enriched carboxylic acid.[3]
-
The aqueous layer can be basified with NaOH and extracted with ethyl acetate to recover the chiral auxiliary for reuse.[3]
Representative Data
The following table summarizes typical results for the diastereoselective alkylation of N-propionyl-(S)-4-benzyl-2-oxazolidinone.
| Electrophile (R-X) | Diastereomeric Ratio (d.r.) | Yield (%) |
| Allyl Iodide | 98:2 | >90 |
| Benzyl Bromide | >99:1 | >95 |
| Methyl Iodide | 97:3 | >90 |
Note: The data presented are representative and actual results may vary depending on specific reaction conditions. The high diastereoselectivity is a hallmark of using Evans oxazolidinone auxiliaries.[3]
References
Application Notes and Protocols for the Biocatalytic Synthesis of Chiral Hydroxy Esters using Ethyl 2-Hydroxyisobutyrate Precursors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of chiral hydroxy esters through the enzymatic kinetic resolution of racemic ethyl 2-hydroxyisobutyrate and related α-hydroxy esters. This biocatalytic approach offers a green and efficient alternative to traditional chemical methods for producing enantiomerically pure compounds, which are valuable building blocks in the pharmaceutical and fine chemical industries.
Introduction
Chiral α-hydroxy esters are crucial intermediates in the synthesis of a wide range of pharmaceuticals and biologically active molecules. The stereochemistry of these compounds is often critical to their therapeutic efficacy. Enzymatic kinetic resolution, primarily utilizing lipases, has emerged as a powerful technique for the synthesis of these enantiopure compounds. This method relies on the high enantioselectivity of enzymes to preferentially catalyze the transformation of one enantiomer in a racemic mixture, allowing for the separation of the two enantiomers.
This document focuses on the use of lipases, particularly the robust and versatile Candida antarctica lipase B (CAL-B), often used in its immobilized form as Novozym® 435, for the kinetic resolution of racemic this compound and similar precursors via enantioselective acylation.
Principle of Lipase-Catalyzed Kinetic Resolution
Kinetic resolution is a process where two enantiomers in a racemic mixture react at different rates with a chiral catalyst or reagent. In the context of biocatalytic acylation of a racemic alcohol, a lipase selectively acylates one enantiomer (e.g., the (R)-enantiomer) at a significantly higher rate than the other (the (S)-enantiomer). This results in a mixture containing the acylated product (e.g., (R)-ester) and the unreacted alcohol (e.g., (S)-alcohol), which can then be separated by standard chromatographic techniques. The use of an acyl donor like vinyl acetate is advantageous as it forms a vinyl alcohol intermediate that tautomerizes to acetaldehyde, rendering the reaction irreversible.
Experimental Protocols
General Protocol for Small-Scale Screening of Lipase and Reaction Conditions
This protocol is designed for the rapid screening of different lipases and the optimization of reaction conditions on a small scale.
Materials:
-
Racemic this compound (or other racemic α-hydroxy ester)
-
Immobilized lipase (e.g., Novozym® 435, Lipase from Pseudomonas cepacia)
-
Anhydrous organic solvent (e.g., methyl tert-butyl ether (MTBE), toluene, tetrahydrofuran (THF), acetonitrile)
-
Acyl donor (e.g., vinyl acetate, isopropenyl acetate)
-
Activated molecular sieves (4 Å)
-
Small glass vials with screw caps
-
Magnetic stirrer or orbital shaker
-
Heating block or water bath
Procedure:
-
To a 4 mL glass vial, add the racemic hydroxy ester (e.g., 20 mg, 1 equivalent).
-
Add the immobilized lipase (e.g., 10-20 mg by weight).
-
Add 2 mL of anhydrous organic solvent.
-
Add activated molecular sieves (a few beads) to maintain anhydrous conditions.
-
Add the acyl donor (e.g., 1.5-3 equivalents).
-
Seal the vial and place it on a shaker or stirrer at the desired temperature (e.g., 30-50 °C).
-
Monitor the reaction progress by withdrawing small aliquots at various time points (e.g., 1, 4, 8, 24 hours).
-
Quench the reaction in the aliquot by filtering out the enzyme (e.g., through a small plug of silica gel in a pipette) and diluting with a suitable solvent for analysis.
-
Analyze the samples by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the conversion and the enantiomeric excess (ee) of both the remaining substrate (alcohol) and the acylated product (ester).
Preparative-Scale Protocol for Kinetic Resolution
This protocol is intended for resolving a larger quantity of a racemic hydroxy ester once the optimal conditions have been established from the screening experiments.
Materials:
-
Racemic this compound (or other racemic α-hydroxy ester)
-
Optimal immobilized lipase (e.g., Novozym® 435)
-
Optimal anhydrous organic solvent
-
Optimal acyl donor (e.g., vinyl acetate)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Temperature-controlled oil or water bath
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Eluents for column chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add the racemic hydroxy ester (e.g., 1.0 g).
-
Add the appropriate amount of the immobilized lipase (e.g., 10-20% by weight of the substrate).
-
Add the anhydrous organic solvent to achieve the desired substrate concentration (e.g., 0.1-0.5 M).
-
Begin stirring and bring the mixture to the optimal temperature.
-
Add the acyl donor (typically 1.5 equivalents to achieve approximately 50% conversion).
-
Monitor the reaction progress by taking and analyzing small samples via chiral HPLC or GC.
-
Once the desired conversion (ideally close to 50%) and high enantiomeric excess are achieved, stop the reaction by filtering off the immobilized lipase. The lipase can often be washed with fresh solvent and reused.
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Separate the resulting mixture of the acylated product and the unreacted alcohol by silica gel column chromatography to obtain the two enantiomerically enriched compounds.
Data Presentation
The following tables summarize representative quantitative data for the lipase-catalyzed kinetic resolution of various hydroxy esters.
Table 1: Kinetic Resolution of Ethyl 2-Hydroxy-4-phenylbutyrate
| Lipase | Acyl Donor | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Substrate ee (%) | Product ee (%) | Reference |
| Lipase PS (Pseudomonas cepacia) | Vinyl laurate | Isooctane | 30 | - | >50 | >99 (R) | - | [1] |
| Novozym® 435 | - | Isooctane/Buffer | 27 | - | ~50 | - | >99 (R-acid) | [1] |
| Lipase AK | Vinyl acetate | Ethenylethanoate | 30 | - | ~50 | - | >99 (R) | [1] |
Table 2: Kinetic Resolution of Various Secondary Alcohols using Lipases
| Substrate | Lipase | Acyl Donor | Solvent | Temp. (°C) | Conversion (%) | Substrate ee (%) | Product ee (%) | Reference |
| 1-Phenylethanol | Novozym® 435 | Vinyl acetate | - | 42 | ~50 | 100 (S) | - | [2] |
| 1-Cyclohexylethanol | Novozym® 435 | Vinyl acetate | - | - | ~50 | >99 | >99 | [3] |
| 2-Pentanol | Novozym® 435 | Vinyl butyrate | - | - | 50 | 99 (S) | - | [4] |
| (±)-1,1,1-Trifluoro-2-propanol | Lipase PS | Vinyl acetate | Diisopropyl ether | RT | 51 | 98 (S) | 94 (R) |
Visualization of Workflows and Relationships
Experimental Workflow for Biocatalytic Kinetic Resolution
The following diagram illustrates the general experimental workflow for the lipase-catalyzed kinetic resolution of a racemic hydroxy ester.
Caption: Experimental workflow for enzymatic kinetic resolution.
Factors Influencing Biocatalytic Resolution
The success of a biocatalytic kinetic resolution is dependent on several interconnected factors. The following diagram illustrates these relationships.
Caption: Key factors influencing the outcome of biocatalytic resolution.
Conclusion
The biocatalytic synthesis of chiral hydroxy esters via enzymatic kinetic resolution is a highly effective and environmentally friendly method. By carefully selecting the lipase, acyl donor, solvent, and optimizing reaction conditions, researchers can obtain enantiomerically pure α-hydroxy esters, such as the derivatives of this compound, in good yields and with high optical purity. The protocols and data presented in these application notes serve as a valuable resource for scientists and professionals in the field of drug development and fine chemical synthesis.
References
Troubleshooting & Optimization
Technical Support Center: Ethyl 2-hydroxyisobutyrate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-hydroxyisobutyrate.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My yield of this compound is significantly lower than expected. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors. Here’s a troubleshooting guide:
-
Incomplete Reaction: The esterification of 2-hydroxyisobutyric acid is a reversible reaction. To drive the equilibrium towards the product, it is crucial to remove the water formed during the reaction. Consider using an azeotropic agent like toluene or benzene with a Dean-Stark apparatus to continuously remove water.
-
Catalyst Issues:
-
Inappropriate Catalyst: While sulfuric acid is a common catalyst, it can promote side reactions.[1] Using an organic sulfonic acid, such as methanesulfonic acid, can improve selectivity and yield.[1]
-
Catalyst Concentration: Insufficient catalyst will result in a slow or incomplete reaction. Conversely, an excessively high concentration of a strong acid catalyst like sulfuric acid can lead to the decomposition of the starting material.
-
-
Side Reactions: The primary side reaction to consider is the acid-catalyzed decomposition of 2-hydroxyisobutyric acid into acetone.[1] This is more prevalent when using strong mineral acids like sulfuric acid under harsh conditions. Switching to a milder catalyst like an organic sulfonic acid can mitigate this.[1] Another potential side reaction is the etherification of the alcohol (ethanol) to form diethyl ether, especially at high temperatures with a strong acid catalyst.
-
Reaction Time and Temperature: The reaction typically requires heating under reflux. A reaction time that is too short will lead to an incomplete reaction, while excessively long reaction times or high temperatures can promote side reactions. A typical reaction time reported is 24 hours at reflux.[2]
Q2: I am observing impurities in my final product after purification. What are these impurities and how can I remove them?
A2: Common impurities include unreacted starting materials (2-hydroxyisobutyric acid and ethanol), byproducts from side reactions (acetone, diethyl ether), and residual catalyst.
-
Purification Strategy:
-
Neutralization and Extraction: After the reaction, the mixture should be cooled and the excess acid catalyst neutralized. The product can then be extracted from the aqueous layer using an organic solvent like dichloromethane.[2]
-
Washing: The organic layer should be washed with water and brine to remove any remaining water-soluble impurities.
-
Drying and Concentration: The organic layer should be dried over an anhydrous drying agent (e.g., magnesium sulfate) and the solvent removed under reduced pressure.[2]
-
Distillation: Fractional distillation of the crude product is the most effective way to obtain high-purity this compound.
-
Q3: What are the recommended catalysts for this synthesis, and how do they compare?
A3: The choice of catalyst can significantly impact the yield and selectivity of the reaction.
| Catalyst | Advantages | Disadvantages | Reported Conversion/Yield |
| Sulfuric Acid | Readily available and inexpensive. | Can lead to decomposition of the starting material and other side reactions.[1] | ~71% Yield[2] |
| Organic Sulfonic Acids (e.g., Methanesulfonic Acid) | Higher selectivity, leading to fewer byproducts and potentially higher yields under mild conditions.[1] | More expensive than sulfuric acid. | 75% Conversion, 99% Selectivity[1] |
| Strongly Acidic Ion-Exchange Resin | Can be easily filtered out of the reaction mixture, simplifying purification. | May have lower activity compared to homogeneous catalysts, requiring longer reaction times or higher temperatures. | 68% Conversion, 99% Selectivity (for n-butyl ester)[1] |
Experimental Protocols
Protocol 1: Synthesis of this compound using Sulfuric Acid Catalyst [2]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-hydroxyisobutyric acid (5.0g, 48mmol) in ethanol (100mL).
-
Catalyst Addition: Carefully add concentrated sulfuric acid (130µL, 2.4mmol) to the solution.
-
Reflux: Heat the mixture at reflux for 24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in water (100mL).
-
Extract the aqueous solution with dichloromethane (3 x 50mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic solution to obtain the crude product.
-
-
Purification: Purify the crude product by fractional distillation to yield this compound.
Protocol 2: Optimized Synthesis using Organic Sulfonic Acid and Azeotropic Removal of Water [1]
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-hydroxyisobutyric acid (104g, 1 mol), ethanol (69g, 1.5 mol), and an azeotropic agent such as toluene or benzene (10g).
-
Catalyst Addition: Add methanesulfonic acid (1g) to the mixture.
-
Reflux and Water Removal: Heat the mixture to reflux. The water produced during the reaction will be removed azeotropically and collected in the Dean-Stark trap.
-
Reaction Monitoring: Monitor the progress of the reaction by tracking the amount of water collected. The reaction is typically complete after 4 hours.
-
Workup and Purification: Follow the workup and purification steps outlined in Protocol 1.
Diagrams
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Key factors and solutions for optimizing the yield of this compound.
References
Common side reactions in the synthesis of Ethyl 2-hydroxyisobutyrate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Ethyl 2-hydroxyisobutyrate. The content is structured to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory method for the synthesis of this compound?
A1: The most prevalent laboratory method is the Fischer esterification of 2-hydroxyisobutyric acid with ethanol, utilizing a strong acid catalyst such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1][2][3] This is an equilibrium-controlled reaction where the reactants and products exist in a dynamic balance.[4]
Q2: Why is an excess of ethanol typically used in the synthesis?
A2: According to Le Châtelier's principle, using a large excess of one of the reactants, in this case, ethanol, shifts the reaction equilibrium towards the formation of the desired ester product.[1][4] This is a common strategy to maximize the yield in Fischer esterification reactions.
Q3: What are the primary side reactions to be aware of during the synthesis of this compound?
A3: The primary side reactions include the acid-catalyzed dehydration of ethanol to form diethyl ether, the decomposition of the starting material, 2-hydroxyisobutyric acid, and the hydrolysis of the ester product back to the starting materials.[5][6]
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC). By taking small aliquots from the reaction mixture at different time intervals, you can observe the consumption of the starting material (2-hydroxyisobutyric acid) and the formation of the product (this compound).
Q5: What are the key safety precautions to take during this synthesis?
A5: It is crucial to handle concentrated sulfuric acid with extreme care in a well-ventilated fume hood, as it is highly corrosive. Ethanol is flammable, so heating should be performed using a heating mantle and not an open flame.[3] Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, should be worn at all times.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Product Yield | The reaction has reached equilibrium with a significant amount of unreacted starting materials.[7] | - Use a larger excess of ethanol to drive the equilibrium towards the product.[4]- Remove water as it is formed using a Dean-Stark apparatus or by adding a drying agent like molecular sieves.[8][9] |
| Insufficient reaction time or temperature. | - Increase the reflux time and monitor the reaction progress by TLC until the starting material is consumed.[10]- Ensure the reaction is heated to a gentle reflux.[9] | |
| The acid catalyst is inactive or used in an insufficient amount. | - Use a fresh, anhydrous acid catalyst.[7] | |
| Presence of a Low-Boiling Point Impurity | Formation of diethyl ether as a byproduct from the acid-catalyzed dehydration of ethanol.[6] | - Maintain a controlled reaction temperature, as higher temperatures favor ether formation.[6]- Purify the final product by fractional distillation to separate the lower-boiling diethyl ether. |
| Dark Brown or Black Reaction Mixture | Decomposition of 2-hydroxyisobutyric acid or other starting materials due to harsh acidic conditions or excessive heat.[5][9] | - Use a milder acid catalyst, such as an organic sulfonic acid.[5]- Ensure the reaction is not overheated; maintain a gentle reflux.[9] |
| Difficulty in Product Isolation (Emulsion Formation) | Formation of a stable emulsion during the aqueous workup, making layer separation difficult.[9] | - Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.[9] |
| Acidic Final Product | Incomplete neutralization and removal of the acid catalyst or unreacted 2-hydroxyisobutyric acid during workup.[11] | - During the workup, thoroughly wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize and remove all acidic components.[11][12] |
Experimental Protocol: Synthesis of this compound
This protocol is based on the Fischer esterification of 2-hydroxyisobutyric acid.
Materials:
-
2-hydroxyisobutyric acid
-
Absolute ethanol
-
Concentrated sulfuric acid
-
Dichloromethane (for extraction)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
-
Saturated sodium bicarbonate solution
-
Water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-hydroxyisobutyric acid (e.g., 5.0 g, 48 mmol) in an excess of absolute ethanol (e.g., 100 mL).
-
Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 130 μL, 2.4 mmol) to the solution while stirring.
-
Reaction: Heat the mixture to a gentle reflux using a heating mantle and continue heating for 24 hours.[13] The progress of the reaction can be monitored by TLC.
-
Workup - Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Workup - Extraction: Take up the residue in water (e.g., 100 mL) and transfer the solution to a separatory funnel. Extract the aqueous solution with dichloromethane (e.g., 3 x 50 mL).
-
Workup - Neutralization and Washing: Combine the organic extracts and wash them with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with water.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purification: The crude product can be further purified by distillation under reduced pressure.
Visualizing Reaction Pathways and Troubleshooting
Caption: Main reaction pathway and common side reactions.
Caption: A logical workflow for troubleshooting low product yield.
References
- 1. athabascau.ca [athabascau.ca]
- 2. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 3. scienceready.com.au [scienceready.com.au]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. JP2000319227A - Method for producing 2-hydroxyisobutyric acid ester - Google Patents [patents.google.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. Fischer Esterification [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
- 12. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 13. This compound synthesis - chemicalbook [chemicalbook.com]
Purification of Ethyl 2-hydroxyisobutyrate from a crude reaction mixture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of ethyl 2-hydroxyisobutyrate from a crude reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude reaction mixture of this compound?
A1: Common impurities depend on the synthetic route but typically include:
-
Unreacted starting materials: 2-hydroxyisobutyric acid and ethanol.
-
Catalyst: Acid catalysts like sulfuric acid.
-
Side-products: Diethyl ether (from the dehydration of ethanol), and potentially polymers of 2-hydroxyisobutyric acid.
-
Water: Formed during the esterification reaction.
-
Solvents: Used in the reaction or workup, such as dichloromethane or ethyl acetate.[1]
Q2: What is the recommended first step in the purification of this compound?
A2: The initial purification step is typically a liquid-liquid extraction to remove water-soluble impurities. The crude reaction mixture is often diluted with an organic solvent and washed with water, a basic solution (like sodium bicarbonate) to neutralize the acid catalyst, and finally with brine to reduce the amount of dissolved water in the organic phase.[1][2]
Q3: What is the boiling point of this compound and how does it influence the purification strategy?
A3: The boiling point of this compound is approximately 150 °C.[3] This relatively high boiling point allows for the removal of more volatile impurities like residual ethanol (b.p. 78 °C) and extraction solvents by simple distillation, followed by fractional distillation to separate it from less volatile impurities.
Troubleshooting Guides
Distillation
Problem: The purity of my this compound is not improving after fractional distillation.
-
Possible Cause 1: Inefficient fractionating column. The column may not have enough theoretical plates to separate components with close boiling points.
-
Possible Cause 2: Distillation rate is too fast. A high distillation rate does not allow for proper equilibrium between the liquid and vapor phases in the column, leading to poor separation.
-
Solution: Reduce the heating rate to ensure a slow and steady distillation rate, typically 1-2 drops per second.[6]
-
-
Possible Cause 3: Azeotrope formation. An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation.
-
Solution: Change the pressure of the distillation (vacuum distillation) to alter the azeotropic composition or use a different purification technique like chromatography.
-
Liquid-Liquid Extraction
Problem: An emulsion has formed during the extraction and the layers are not separating.
-
Possible Cause: Vigorous shaking or the presence of surfactants.
-
Solution 1: "Salting out". Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help break the emulsion.[7]
-
Solution 2: Filtration. Pass the emulsified mixture through a pad of Celite or glass wool. This can physically disrupt the emulsion.
-
Solution 3: Centrifugation. If the volume is manageable, centrifuging the mixture can force the layers to separate.
-
Solution 4: Add a small amount of a different organic solvent. A small amount of a solvent like methanol can sometimes help to break up an emulsion.[7]
-
Prevention: Use gentle, swirling motions to mix the layers instead of vigorous shaking.
-
Problem: Low recovery of this compound after extraction.
-
Possible Cause 1: Insufficient extraction. The product may still be dissolved in the aqueous layer.
-
Solution: Perform multiple extractions with smaller volumes of the organic solvent. Three extractions are generally more effective than one large extraction.
-
-
Possible Cause 2: Incorrect pH. If the aqueous layer is acidic, the ester could be hydrolyzed back to the carboxylic acid and alcohol, which may have different solubilities.
-
Solution: Ensure the aqueous layer is neutralized with a mild base like sodium bicarbonate before and during extraction.
-
Data Presentation
Table 1: Boiling Points of this compound and Common Impurities
| Compound | Boiling Point (°C) |
| This compound | 150 |
| Ethanol | 78.4 |
| Water | 100 |
| Diethyl Ether | 34.6 |
| Dichloromethane | 39.6 |
| 2-Hydroxyisobutyric acid | 212 |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction for Initial Purification
-
Quenching the Reaction: After the reaction is complete, cool the reaction mixture to room temperature.
-
Dilution: Dilute the crude mixture with an equal volume of a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Neutralization: Transfer the mixture to a separatory funnel. Add a saturated solution of sodium bicarbonate (NaHCO₃) in small portions until effervescence ceases. This neutralizes the acidic catalyst. Gently swirl the funnel to mix.
-
Washing: Allow the layers to separate. Drain the lower aqueous layer. Wash the organic layer with an equal volume of deionized water. Again, allow the layers to separate and drain the aqueous layer.
-
Brine Wash: Wash the organic layer with an equal volume of saturated sodium chloride (brine) solution. This helps to remove dissolved water from the organic layer.
-
Drying: Drain the organic layer into a clean, dry Erlenmeyer flask. Add a suitable drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Swirl the flask and let it stand for 10-15 minutes.
-
Filtration: Filter the solution to remove the drying agent. The filtrate contains the crude this compound in the organic solvent.
Protocol 2: Purification by Fractional Distillation
-
Solvent Removal: If a volatile extraction solvent was used, remove the bulk of it using a rotary evaporator.
-
Apparatus Setup: Assemble a fractional distillation apparatus. Use a round-bottom flask of an appropriate size (the liquid should fill about half to two-thirds of the flask). Add a few boiling chips or a magnetic stir bar to the flask.
-
Distillation:
-
Heat the flask gently using a heating mantle.
-
Collect the first fraction, which will consist of any remaining low-boiling impurities (e.g., ethanol, residual solvent). The temperature will be relatively low and may fluctuate.
-
As the temperature rises and stabilizes at the boiling point of this compound (around 150 °C), change the receiving flask to collect the pure product.
-
Continue collecting the fraction as long as the temperature remains constant.
-
Stop the distillation before the distilling flask goes to dryness.
-
-
Purity Analysis: Analyze the purity of the collected fractions using a suitable technique such as Gas Chromatography-Mass Spectrometry (GC-MS).[8][9][10]
Mandatory Visualization
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. m.youtube.com [m.youtube.com]
- 3. This compound, 98% | Fisher Scientific [fishersci.ca]
- 4. csub.edu [csub.edu]
- 5. Purification [chem.rochester.edu]
- 6. scribd.com [scribd.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. This compound | C6H12O3 | CID 6653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Identification and removal of byproducts in Ethyl 2-hydroxyisobutyrate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-hydroxyisobutyrate.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Synthesis Route 1: Fischer Esterification of 2-Hydroxyisobutyric Acid
Q1: My reaction yield is lower than expected. What are the potential causes and how can I improve it?
A1: Low yields in the Fischer esterification of 2-hydroxyisobutyric acid are often due to the reversible nature of the reaction and the presence of water. Here are some common causes and solutions:
-
Incomplete Reaction: The Fischer esterification is an equilibrium reaction.[1][2] To drive the reaction towards the product, you can:
-
Remove Water: Water is a byproduct of the reaction.[1] Its removal will shift the equilibrium to favor the formation of the ester. This can be achieved by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene or benzene.[3]
-
Use Excess Reactant: Using an excess of the alcohol (ethanol) can also shift the equilibrium towards the product.[2]
-
-
Catalyst Issues:
-
Inappropriate Catalyst: While sulfuric acid is a common catalyst, it can promote side reactions such as the decomposition of 2-hydroxyisobutyric acid or the etherification of ethanol, especially at higher temperatures.[3] Consider using a milder catalyst like an organic sulfonic acid (e.g., p-toluenesulfonic acid) to improve selectivity.[3]
-
Insufficient Catalyst: Ensure you are using a sufficient catalytic amount. For sulfuric acid, a typical loading is around 5 mol% relative to the carboxylic acid.
-
-
Reaction Time and Temperature: The reaction can be slow.[1] Ensure the reaction has been allowed to proceed for a sufficient amount of time (e.g., refluxing for several hours). Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Q2: I'm observing significant byproduct formation. What are the likely byproducts and how can I minimize them?
A2: The primary byproducts in this synthesis are water, diethyl ether (from the self-condensation of ethanol), and potentially decomposition products of the starting material.
-
Water: As mentioned above, water is an inherent byproduct. Its presence can also lead to the reverse reaction (hydrolysis of the ester).
-
Diethyl Ether: This can form, especially when using a strong acid catalyst like sulfuric acid at elevated temperatures. Using a milder catalyst and carefully controlling the reaction temperature can minimize its formation.
-
Decomposition of 2-Hydroxyisobutyric Acid: At high temperatures, particularly with a strong acid catalyst, 2-hydroxyisobutyric acid can decompose.[3] Again, milder reaction conditions are recommended.
Q3: How do I effectively purify my crude this compound?
A3: A multi-step purification process is often necessary to obtain high-purity this compound.
-
Neutralization and Extraction: After the reaction is complete, cool the mixture and neutralize the acid catalyst with a weak base, such as a saturated sodium bicarbonate solution. Extract the product into an organic solvent like dichloromethane or ethyl acetate.[4] Wash the organic layer with brine to remove residual water-soluble impurities.
-
Drying: Dry the organic extract over an anhydrous drying agent like magnesium sulfate or sodium sulfate.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
-
Distillation: The most effective method for final purification is fractional distillation under reduced pressure.[5] This will separate your product from lower and higher boiling point impurities.
Synthesis Route 2: From Acetone Cyanohydrin
Q1: I'm concerned about the stability of my starting material, acetone cyanohydrin. What precautions should I take?
A1: Acetone cyanohydrin is known to be unstable and can decompose, especially in the presence of water or at elevated temperatures.[6] Decomposition releases toxic hydrogen cyanide gas and acetone.[6]
-
Storage: Store acetone cyanohydrin in a cool, dry, and well-ventilated area, away from water and bases, which can catalyze its decomposition.
-
Handling: All manipulations should be carried out in a well-ventilated fume hood.
-
Reaction Conditions: When using acetone cyanohydrin, it is crucial to control the reaction temperature to minimize decomposition.[7]
Q2: What are the common byproducts when synthesizing this compound from acetone cyanohydrin?
A2: The synthesis from acetone cyanohydrin typically involves hydrolysis to 2-hydroxyisobutyric acid, followed by esterification. Potential byproducts can arise from both stages.
-
Acetone and Hydrogen Cyanide: These are the decomposition products of acetone cyanohydrin.[6][8]
-
2-Hydroxyisobutyramide: This is an intermediate in the hydrolysis of acetone cyanohydrin. If the hydrolysis is incomplete, this amide can remain as an impurity.
-
Polymers: Hydrogen cyanide can polymerize, especially in the presence of base.
Q3: How can I identify and quantify the purity of my final product and the presence of byproducts?
A3: Several analytical techniques can be employed for this purpose:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for separating volatile compounds and identifying them based on their mass spectra. It can be used to quantify the purity of your this compound and identify volatile byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Can be used to confirm the structure of the desired product and identify impurities by their characteristic proton signals. The integration of the signals can be used for quantification.[9][10][11]
-
¹³C NMR: Provides information about the carbon skeleton of the molecule and can help in the structural elucidation of unknown impurities.
-
-
Infrared (IR) Spectroscopy: Useful for identifying the functional groups present in your product (e.g., the hydroxyl and ester groups) and can indicate the presence of certain impurities (e.g., a carboxylic acid peak if hydrolysis has occurred).[4]
-
High-Performance Liquid Chromatography (HPLC): Can be used to assess the purity of the product, especially for less volatile impurities.[12][13]
Data Presentation
Table 1: Common Byproducts in this compound Synthesis
| Synthesis Route | Common Byproducts | Reason for Formation |
| Fischer Esterification | Water | Inherent byproduct of esterification.[1] |
| Diethyl Ether | Self-condensation of ethanol catalyzed by strong acid.[3] | |
| Unreacted 2-Hydroxyisobutyric Acid | Incomplete reaction due to equilibrium. | |
| Unreacted Ethanol | Used in excess to drive the reaction. | |
| From Acetone Cyanohydrin | Acetone | Decomposition of acetone cyanohydrin.[6][8] |
| Hydrogen Cyanide | Decomposition of acetone cyanohydrin.[6][8] | |
| 2-Hydroxyisobutyramide | Incomplete hydrolysis of the nitrile intermediate. |
Experimental Protocols
Protocol 1: General Procedure for Fischer Esterification
-
Combine 2-hydroxyisobutyric acid and an excess of ethanol (e.g., 3-5 equivalents) in a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if removing water azeotropically).
-
Add a catalytic amount of a suitable acid catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC or GC.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly add a saturated solution of sodium bicarbonate to neutralize the acid catalyst.
-
Extract the aqueous mixture with an organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure.
Protocol 2: General Procedure for Byproduct Identification by GC-MS
-
Prepare a dilute solution of the crude reaction mixture or purified product in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Inject a small volume (e.g., 1 µL) of the solution into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).
-
Use a temperature program that allows for the separation of the solvent, starting materials, product, and potential byproducts. A typical program might start at a low temperature (e.g., 50°C), ramp up to a higher temperature (e.g., 250°C), and then hold for a period.
-
The separated components will enter the mass spectrometer, where they will be ionized and fragmented.
-
Identify the compounds by comparing their retention times and mass spectra to known standards or by interpreting the fragmentation patterns.
Protocol 3: General Procedure for Purity Assessment by ¹H NMR
-
Accurately weigh a known amount of the sample and a known amount of an internal standard (a compound with a known chemical shift that does not overlap with the analyte signals) into an NMR tube.
-
Dissolve the sample and internal standard in a known volume of a deuterated solvent (e.g., CDCl₃).
-
Acquire a ¹H NMR spectrum with appropriate parameters to ensure accurate integration (e.g., a sufficient relaxation delay).
-
Integrate the signals corresponding to the product and the internal standard.
-
Calculate the purity of the sample based on the ratio of the integrals and the known masses of the sample and internal standard.
Mandatory Visualization
Caption: Workflow for byproduct identification and removal in this compound synthesis.
References
- 1. Fischer Esterification: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. JP2000319227A - Method for producing 2-hydroxyisobutyric acid ester - Google Patents [patents.google.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. KR20240037607A - Preparation and purification method of high purity mthis compound for euv semiconductor process - Google Patents [patents.google.com]
- 6. Acetone cyanohydrin - Wikipedia [en.wikipedia.org]
- 7. US7582790B2 - Process for chemical reactions involving cyanohydrins - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. This compound(80-55-7) 1H NMR [m.chemicalbook.com]
- 10. 2-ETHYL-2-HYDROXYBUTYRIC ACID(3639-21-2) 1H NMR spectrum [chemicalbook.com]
- 11. alpaipars.com [alpaipars.com]
- 12. HPLC-MS/MS method for simultaneous analysis of plasma 2-hydroxybutyrate and 2-hydroxyisobutyrate: Development and clinical significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. digitalgreensboro.org [digitalgreensboro.org]
Alternative catalysts for the synthesis of Ethyl 2-hydroxyisobutyrate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-hydroxyisobutyrate. The information is designed to address specific experimental challenges and provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
The synthesis of this compound is primarily achieved through the esterification of 2-hydroxyisobutyric acid with ethanol. Traditional methods employ strong mineral acids like sulfuric acid as catalysts.[1][2] However, alternative catalysts are increasingly favored to overcome the drawbacks associated with corrosive and hazardous acids. These alternatives include organic sulfonic acids, solid acid catalysts, and biocatalysts.[2][3]
Q2: What are the main advantages of using alternative catalysts over traditional sulfuric acid?
Alternative catalysts offer several advantages over sulfuric acid:
-
Reduced Corrosion and Safety Hazards: Solid acid catalysts and biocatalysts are generally less corrosive and safer to handle than concentrated sulfuric acid.
-
Improved Selectivity and Reduced Side Reactions: Sulfuric acid can promote side reactions such as the decomposition of 2-hydroxyisobutyric acid and the etherification of ethanol.[2] Alternative catalysts, like organic sulfonic acids, can offer higher selectivity towards the desired ester.[2]
-
Easier Catalyst Separation and Reusability: Solid catalysts, such as ion exchange resins, can be easily separated from the reaction mixture by filtration and can often be reused, simplifying product purification and reducing waste.
-
Milder Reaction Conditions: Biocatalytic methods often proceed under mild conditions (e.g., lower temperatures and neutral pH), which can prevent the degradation of sensitive substrates and products.[3]
-
Enantioselectivity: For pharmaceutical applications requiring specific stereoisomers, biocatalysts can provide high enantioselectivity, which is difficult to achieve with traditional chemical catalysts.[3][4][5]
Q3: What are some common side reactions to be aware of during the synthesis?
The primary side reactions of concern are:
-
Decomposition of 2-hydroxyisobutyric acid: This can be promoted by strong acids and high temperatures.[2]
-
Etherification of ethanol: The formation of diethyl ether is a common side reaction when using strong acid catalysts.[2]
-
Polymerization: Under certain conditions, self-esterification of 2-hydroxyisobutyric acid can lead to the formation of oligomers or polymers.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | Incomplete Reaction: The reaction may not have reached equilibrium. | - Increase the reaction time.- Use a Dean-Stark apparatus or a suitable azeotropic agent (e.g., benzene) to remove water and shift the equilibrium towards the product.[2]- Increase the molar ratio of ethanol to 2-hydroxyisobutyric acid. |
| Catalyst Inactivity: The catalyst may be poisoned or deactivated. | - For solid catalysts, ensure proper activation and handling. Consider regeneration or using fresh catalyst.- For biocatalysts, check for optimal pH, temperature, and the presence of any inhibitors. | |
| Sub-optimal Reaction Temperature: The temperature may be too low for efficient conversion or too high, leading to degradation. | - Optimize the reaction temperature based on the specific catalyst used. Organic sulfonic acids typically work well in the range of 50-150°C.[2] | |
| Presence of Impurities in the Final Product | Side Reactions: As mentioned in the FAQs, decomposition or etherification may be occurring. | - Switch to a more selective catalyst, such as an organic sulfonic acid or a solid acid catalyst, to minimize side reactions.[2]- Lower the reaction temperature. |
| Incomplete Removal of Starting Materials: Unreacted 2-hydroxyisobutyric acid or ethanol may remain. | - Improve the purification process (e.g., distillation, chromatography).- Ensure the reaction goes to completion by monitoring with techniques like TLC or GC. | |
| Catalyst Residue: Traces of the catalyst may be present in the product. | - For acid catalysts, perform a thorough aqueous wash to neutralize and remove the acid.- For solid catalysts, ensure complete filtration. | |
| Difficulty in Product Isolation | Formation of an Emulsion during Workup: This can occur during the aqueous extraction step. | - Add a small amount of brine (saturated NaCl solution) to help break the emulsion.- Allow the mixture to stand for a longer period to allow for phase separation. |
| Product Volatility: this compound is a volatile liquid, and losses can occur during solvent removal. | - Use a rotary evaporator with controlled temperature and pressure.- Ensure efficient condensation of the vapors. | |
| Inconsistent Results with Biocatalysis | Enzyme Denaturation: The enzyme may have lost its activity due to improper storage or reaction conditions. | - Store enzymes at the recommended temperature.- Ensure the reaction pH and temperature are within the optimal range for the specific enzyme. |
| Substrate or Product Inhibition: High concentrations of the substrate or product can inhibit the enzyme's activity. | - Implement a substrate feeding strategy to maintain a low substrate concentration.- Use a biphasic system (e.g., aqueous/organic) to extract the product from the aqueous phase as it is formed, reducing product inhibition.[4] |
Quantitative Data Summary
The following table summarizes the performance of different catalytic systems for the synthesis of this compound.
| Catalyst | Reactants | Reaction Conditions | Conversion (%) | Selectivity (%) | Yield (%) | Reference |
| Sulfuric Acid | 2-Hydroxyisobutyric acid, Ethanol | Reflux, 24 h | - | - | 71 | [1] |
| Methanesulfonic Acid | 2-Hydroxyisobutyric acid, Ethanol | Reflux with azeotropic removal of water, 4 h | 75 | 99 | - | [2] |
| Strongly Acidic Ion Exchange Resin | 2-Hydroxyisobutyric acid, n-Butanol | - | 68 | 99 (for n-butyl ester) | - | [2] |
| Candida krusei SW2026 (Biocatalyst) | Ethyl 2-oxo-4-phenylbutanoate | 30°C, pH 6.6 | - | - | 95.1 (for ethyl (R)-2-hydroxy-4-phenylbutyrate) | [4] |
Experimental Protocols
Synthesis using Sulfuric Acid Catalyst
-
Procedure:
-
Dissolve 2-hydroxyisobutyric acid (5.0 g, 48 mmol) in ethanol (100 mL).[1]
-
Add concentrated sulfuric acid (130 μL, 2.4 mmol) to the solution.[1]
-
Heat the mixture at reflux for 24 hours under an inert atmosphere.[1]
-
After cooling, remove the solvent under reduced pressure.
-
Dissolve the residue in water (100 mL).
-
Extract the aqueous solution with dichloromethane (3 x 50 mL).
-
Dry the combined organic layers over anhydrous magnesium sulfate and concentrate to obtain the product.[1]
-
Synthesis using Methanesulfonic Acid Catalyst
-
Procedure:
-
Charge a reactor equipped with a distillation column and a decanter with 2-hydroxyisobutyric acid (104 g, 1 mol), ethanol (69 g, 1.5 mol), and an azeotropic agent such as benzene (10 g).[2]
-
Add methanesulfonic acid (1 g) as the catalyst.[2]
-
Heat the mixture to reflux.
-
Continuously remove the water produced as an azeotropic mixture via the decanter.
-
Monitor the reaction progress. After approximately 4 hours, a conversion of 75% can be expected.[2]
-
After completion, cool the reaction mixture and proceed with purification (e.g., neutralization, washing, and distillation).
-
Visualizations
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. JP2000319227A - Method for producing 2-hydroxyisobutyric acid ester - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. biocat.jiangnan.edu.cn [biocat.jiangnan.edu.cn]
- 5. Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems - PMC [pmc.ncbi.nlm.nih.gov]
Managing the decomposition of 2-hydroxyisobutyric acid during synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the decomposition of 2-hydroxyisobutyric acid during its synthesis and subsequent reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for 2-hydroxyisobutyric acid during synthesis?
A1: 2-Hydroxyisobutyric acid is susceptible to two main decomposition pathways under common synthetic conditions:
-
Decomposition to Acetone and Formic Acid: This is a significant issue, particularly in the presence of strong mineral acids like sulfuric acid and at elevated temperatures. The reaction essentially cleaves the carbon-carbon bond between the carboxyl group and the tertiary carbon.
-
Dehydration to Methacrylic Acid: At higher temperatures (typically above 160°C), 2-hydroxyisobutyric acid can undergo dehydration to form methacrylic acid.[1]
Q2: What factors influence the rate of decomposition?
A2: The stability of 2-hydroxyisobutyric acid is primarily affected by:
-
Temperature: Higher temperatures accelerate both decomposition to acetone and dehydration to methacrylic acid.
-
Catalyst Choice: The type of acid or base catalyst used can significantly impact the decomposition pathway and rate. Strong, non-nucleophilic acids like sulfuric acid are known to promote the formation of acetone.[2]
-
pH: Highly acidic conditions, especially with certain acids, can favor decomposition. While specific studies on the broad pH stability are limited, avoiding strongly acidic conditions with catalysts known to cause decomposition is recommended.
Q3: Are there any known byproducts other than acetone and methacrylic acid?
A3: During reactions involving 2-hydroxyisobutyric acid, such as esterification, other side reactions can occur depending on the reagents and conditions. For instance, when using an alcohol for esterification with a strong acid catalyst like sulfuric acid, the alcohol can undergo self-condensation to form an ether.[2]
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and handling of 2-hydroxyisobutyric acid.
Issue 1: Low yield of desired product and detection of acetone.
| Possible Cause | Troubleshooting/Optimization Steps |
| Use of a strong mineral acid catalyst (e.g., sulfuric acid). | 1. Replace sulfuric acid with an organic sulfonic acid, such as methanesulfonic acid or p-toluenesulfonic acid, which have been shown to improve selectivity and reduce decomposition.[2]2. Consider using a solid acid catalyst like Amberlyst-15 or Nafion NR50, which can be easily removed by filtration and have demonstrated high conversion rates with minimal byproducts.[3]3. For esterification reactions, explore a self-catalyzed approach by heating 2-hydroxyisobutyric acid with an excess of the alcohol.[3][4] |
| Excessively high reaction temperature. | 1. Lower the reaction temperature. For esterifications with solid acid catalysts, temperatures around 90°C have been effective.[3]2. If using a self-catalyzed method for esterification, a temperature of 120°C has been shown to be effective without byproduct formation.[3][4] |
Issue 2: Formation of methacrylic acid as a significant byproduct.
| Possible Cause | Troubleshooting/Optimization Steps |
| Reaction or purification temperature is too high. | 1. Maintain reaction temperatures below 160°C to minimize dehydration.[1]2. During purification by distillation, use vacuum distillation to lower the boiling point and reduce the risk of thermal decomposition. |
Data on Catalyst Performance in Esterification of 2-Hydroxyisobutyric Acid
The choice of catalyst can significantly impact the conversion of 2-hydroxyisobutyric acid and the formation of byproducts. The following table summarizes the performance of different catalysts in the esterification of 2-hydroxyisobutyric acid with methanol.
| Catalyst | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) | Notes | Reference |
| Sulfuric Acid | Not specified | Not specified | Not specified | Not specified | Decomposition to acetone observed. | [2] |
| Methanesulfonic Acid | Reflux | 4 | 75 | 99 | High selectivity towards the ester product. | [2] |
| Self-catalyzed (none) | 120 | 48 | ~87 | Not specified | No byproducts reported. | [3][4] |
| Amberlyst-15 | 90 | 6 | ~80 | Not specified | Solid acid catalyst, easy to separate. | [3] |
| Nafion NR50 | 90 | 6 | ~93 | Not specified | Solid acid catalyst with high conversion. | [3] |
Experimental Protocols
Protocol 1: Self-catalyzed Esterification of 2-Hydroxyisobutyric Acid with Methanol
This protocol describes a method for the synthesis of methyl 2-hydroxyisobutyrate that avoids the use of an external catalyst, thereby minimizing the risk of acid-catalyzed decomposition.[4]
Materials:
-
2-Hydroxyisobutyric acid
-
Methanol (excess)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas supply (e.g., nitrogen or argon)
-
Rotary evaporator
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-hydroxyisobutyric acid.
-
Add an excess of methanol. A molar ratio of alcohol to acid in the range of 1.5:1 to 10:1 is common for esterification reactions to drive the equilibrium toward the product.
-
Attach a reflux condenser to the flask.
-
Flush the system with an inert gas, such as nitrogen or argon, to create an inert atmosphere.
-
Heat the reaction mixture to 120°C using a heating mantle with continuous stirring.
-
Allow the reaction to proceed under reflux for 48 hours.
-
After 48 hours, turn off the heat and allow the reaction mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
The resulting crude product can be purified by vacuum distillation to obtain pure mthis compound.
Safety Precautions:
-
Perform the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Methanol is flammable and toxic; handle with care.
Visual Guides
Caption: Decomposition pathways of 2-hydroxyisobutyric acid.
Caption: Troubleshooting workflow for synthesis issues.
References
- 1. US6582943B1 - Method for producing 2-hydroxyisobutyric acid and methacrylic acid from acetone cyanohydrin - Google Patents [patents.google.com]
- 2. JP2000319227A - Method for producing 2-hydroxyisobutyric acid ester - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
Water removal techniques to improve Ethyl 2-hydroxyisobutyrate yield
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-hydroxyisobutyrate. The focus is on improving reaction yield through effective water removal techniques.
Frequently Asked Questions (FAQs)
Q1: Why is the yield of my this compound synthesis often lower than expected?
The synthesis of this compound from 2-hydroxyisobutyric acid and ethanol is typically achieved through Fischer esterification. This is a reversible equilibrium reaction.[1][2][3] The formation of water as a byproduct means the reaction can proceed in the reverse direction—hydrolysis of the ester back to the starting materials.[1][4] Without actively removing water, the reaction will reach an equilibrium state where significant amounts of reactants, ester, and water are present, thus limiting the final yield.[1][5] For instance, a simple reaction with equal amounts of acetic acid and ethanol might only yield 65% of the corresponding ester at equilibrium.[1]
Q2: What is the fundamental principle behind increasing the yield in this reaction?
The key principle is Le Chatelier's Principle, which states that if a change is applied to a system at equilibrium, the system will adjust to counteract the change.[1][2] In the Fischer esterification of 2-hydroxyisobutyric acid, the reaction is:
2-Hydroxyisobutyric Acid + Ethanol ⇌ this compound + Water
To maximize the yield of the ester product, the equilibrium must be shifted to the right. This can be achieved by either using a large excess of one of the reactants (typically the less expensive one, ethanol) or by continuously removing one of the products (water) as it is formed.[1][2]
Q3: What are the primary methods for removing water during the esterification process?
There are three main strategies to remove water and drive the reaction toward completion:
-
Azeotropic Distillation: This involves adding a solvent (an entrainer) like toluene or benzene that forms a low-boiling azeotrope with water.[1][6] This azeotrope is distilled off, physically removing water from the reaction mixture. This is often accomplished using a Dean-Stark apparatus.[1][7]
-
In-situ Chemical Dehydration: This method uses a dehydrating agent that is added directly to the reaction mixture. Common choices include concentrated sulfuric acid, which also serves as the catalyst, or molecular sieves.[5]
-
Reactive Distillation: This is an advanced technique where the reaction and distillation are performed in the same unit.[8] As the ester and water are formed, they are continuously separated from the reactants by distillation, which pushes the reaction to completion and can significantly improve efficiency.[6][8][9]
Troubleshooting Guide: Low Yields
Problem: My reaction has stalled, and the yield is plateauing at 60-75%. How can I improve this?
A plateau in yield strongly suggests the reaction has reached its equilibrium point. To push the reaction further towards the product, you must implement a water removal strategy.
Solution 1: Implement Azeotropic Distillation using a Dean-Stark Apparatus
Q: How does a Dean-Stark apparatus work and how do I set it up for this synthesis?
A Dean-Stark trap is glassware designed to continuously separate water from an organic reaction mixture.[1] You will add an entrainer, such as toluene, to the reaction. As the mixture is heated to reflux, the toluene-water azeotrope vaporizes. Upon condensing, the immiscible liquids separate in the trap, with the denser water sinking to the bottom for collection, while the lighter toluene overflows and returns to the reaction flask.[1]
-
Experimental Protocol: See Protocol 1 below.
-
Expected Outcome: A Japanese patent reports that using benzene as the azeotropic agent for 4 hours resulted in a 75% conversion of 2-hydroxyisobutyric acid with 99% selectivity to the ethyl ester.[6] Toluene can be used as a safer alternative to benzene.[10]
Solution 2: Use an In-situ Dehydrating Agent (Molecular Sieves)
Q: What type of molecular sieves are appropriate and how should they be used?
Molecular sieves are synthetic zeolites with uniform pore sizes that can selectively adsorb small molecules like water. For this application, 3Å (Angstrom) molecular sieves are ideal because their pores are large enough to trap water but small enough to exclude ethanol and the ester product.
-
Experimental Protocol: See Protocol 2 below.
-
Key Considerations: The sieves must be properly activated (dried in a high-temperature oven) before use to ensure maximum water-adsorbing capacity. They are particularly useful for reactions with temperature-sensitive substrates where distillation is not ideal.
Solution 3: Increase the Stoichiometric Excess of Ethanol
Q: How much excess ethanol is needed to significantly improve the yield?
Driving the reaction with an excess of a reactant is a straightforward way to shift the equilibrium.[2] While a simple reflux with a moderate excess of ethanol might yield around 71% after 24 hours[11], substantially increasing the excess can have a dramatic effect. Studies on Fischer esterification have shown that increasing the alcohol from a 1:1 molar ratio to a 10-fold excess can boost the yield from 65% to as high as 97%.[1]
-
Experimental Protocol: See Protocol 3 below.
-
Trade-offs: While simple, this method requires a larger volume of ethanol, which must be efficiently removed during the workup and purification stages.[7]
Data Presentation: Comparison of Techniques
| Method | Key Reagents/Apparatus | Reaction Time | Reported Yield/Conversion | Citation(s) |
| Simple Reflux | H₂SO₄ catalyst, excess ethanol | 24 hours | 71% Yield | [11] |
| Azeotropic Distillation | Benzene, Methanesulfonic acid, Dean-Stark | 4 hours | 75% Conversion, 99% Selectivity | [6] |
| Excess Reagent Principle | 10-fold excess of alcohol | Equilibrium | ~97% Yield | [1] |
Experimental Protocols
Protocol 1: Synthesis using Azeotropic Distillation (Dean-Stark Method)
-
Apparatus Setup: Assemble a round-bottom flask with a Dean-Stark trap, a reflux condenser, and a heating mantle with a magnetic stirrer.
-
Charging the Flask: To the flask, add 2-hydroxyisobutyric acid (1.0 mol), ethanol (1.5 mol), toluene (approx. 100 mL per mole of acid), and an acid catalyst (e.g., p-toluenesulfonic acid, 0.02 mol).
-
Reaction: Heat the mixture to a steady reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap.
-
Monitoring: Continue the reaction for 4-6 hours, or until water no longer collects in the trap. The volume of collected water should be approximately equal to the theoretical amount (1 mole of water per mole of acid reacted).[12]
-
Workup: Cool the reaction mixture to room temperature. Transfer the solution to a separatory funnel. Wash the organic layer sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution (to neutralize the acid catalyst), and finally with brine.[7]
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the toluene and excess ethanol under reduced pressure using a rotary evaporator. The crude product can be further purified by vacuum distillation.[13]
Protocol 2: Synthesis using Molecular Sieves
-
Sieve Activation: Place 3Å molecular sieves in a flask and heat in a vacuum oven at >200°C for at least 3 hours to remove adsorbed water. Cool under vacuum or in a desiccator.
-
Apparatus Setup: Assemble a standard reflux apparatus (round-bottom flask, condenser, heating mantle, stirrer). Ensure all glassware is oven-dried.
-
Charging the Flask: To the flask, add 2-hydroxyisobutyric acid (1.0 mol), anhydrous ethanol (3.0 mol), and the acid catalyst (e.g., H₂SO₄, 0.05 mol).
-
Adding Sieves: Add the activated 3Å molecular sieves (approx. 20-30 g per mole of theoretical water).
-
Reaction: Heat the mixture to reflux with vigorous stirring for 12-24 hours.
-
Workup: Cool the reaction to room temperature. Filter the mixture to remove the molecular sieves. The filtrate can then be worked up as described in Protocol 1 (neutralization wash, drying, and solvent removal).
Protocol 3: Synthesis using Large Excess of Ethanol
-
Apparatus Setup: Assemble a standard reflux apparatus.
-
Charging the Flask: To the flask, add 2-hydroxyisobutyric acid (1.0 mol) and a large excess of ethanol (e.g., 10.0 mol). Add concentrated sulfuric acid (0.05 mol) as the catalyst.[11]
-
Reaction: Heat the mixture to reflux for 24 hours.[11]
-
Workup: Cool the reaction mixture. Remove the bulk of the excess ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Take up the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and water. Transfer to a separatory funnel and wash with saturated sodium bicarbonate solution and brine.[7][11]
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by vacuum distillation.
Visualizations
Caption: General experimental workflow for this compound synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. scienceready.com.au [scienceready.com.au]
- 6. JP2000319227A - Method for producing 2-hydroxyisobutyric acid ester - Google Patents [patents.google.com]
- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 8. utpedia.utp.edu.my [utpedia.utp.edu.my]
- 9. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 10. Azeotropic distillation - Wikipedia [en.wikipedia.org]
- 11. This compound synthesis - chemicalbook [chemicalbook.com]
- 12. WO2010071019A1 - Method for producing 2-hydroxyisobutyric acid polymer and method for depolymerizing same - Google Patents [patents.google.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
Stability issues of Ethyl 2-hydroxyisobutyrate under different storage conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Ethyl 2-hydroxyisobutyrate under various storage conditions. The information is intended for researchers, scientists, and drug development professionals to address specific issues that may be encountered during experimentation.
Troubleshooting Guides & FAQs
This section addresses common questions and issues related to the stability of this compound.
Q1: My sample of this compound has developed a slight yellow tint after storage. What could be the cause?
A1: A yellow tint can indicate the formation of degradation products. This can be caused by exposure to light (photodegradation) or elevated temperatures. It is recommended to store this compound in a cool, dark place to minimize these degradation pathways.[1] If the discoloration is significant, it is advisable to re-purify the sample or use a fresh batch for sensitive experiments.
Q2: I have noticed a decrease in the purity of my this compound sample over time, as determined by GC analysis. What is the likely degradation product?
A2: The most common degradation pathway for esters like this compound in the presence of moisture is hydrolysis. This reaction breaks down the ester into 2-hydroxyisobutyric acid and ethanol. The presence of acidic or basic impurities can catalyze this process. To confirm this, you can analyze your sample for the presence of 2-hydroxyisobutyric acid using a suitable analytical method like HPLC or GC-MS after derivatization.
Q3: Can I store this compound in a standard clear glass container?
A3: It is not recommended to store this compound in clear glass containers for extended periods, as this can expose the compound to light, potentially leading to photodegradation. Amber glass or other light-protecting containers are preferred for long-term storage to maintain the purity of the compound.
Q4: What are the ideal storage conditions to ensure the long-term stability of this compound?
A4: For optimal long-term stability, this compound should be stored in a tightly sealed, light-resistant container in a cool, dark, and dry place. Storage at refrigerated temperatures (2-8 °C) is recommended to minimize the rate of potential degradation reactions.
Q5: I suspect my sample has been exposed to high temperatures. How can I check for thermal degradation?
A5: Thermal degradation of esters can lead to various breakdown products. A common analytical approach to detect thermal degradation is to use gas chromatography-mass spectrometry (GC-MS) to identify any new, lower molecular weight compounds. Comparing the GC-MS profile of the suspect sample to a fresh, properly stored sample can reveal the presence of degradation products.
Quantitative Stability Data
While specific quantitative stability data for this compound is limited in publicly available literature, data from a structurally similar compound, ethyl lactate, can provide insights into its potential stability profile. The following tables summarize the hydrolysis kinetics of ethyl lactate, which can be considered as an approximation for the behavior of this compound.
Disclaimer: The following data is for ethyl lactate and should be used as an estimation for the stability of this compound. It is highly recommended to perform a compound-specific stability study for critical applications.
Table 1: Hydrolysis of Ethyl Lactate at Different Temperatures
| Temperature (°C) | Initial Concentration (wt%) | Time to Equilibrium |
| 40 | 15 - 80 | ~20 days |
| 22 | 15 - 80 | >150 days (for higher concentrations) |
| 15 | 15 - 80 | >150 days |
| 6 | 15 - 80 | Not reached after 150 days |
| Data adapted from studies on ethyl lactate hydrolysis.[2][3] |
Table 2: General Forced Degradation Conditions for Esters
| Stress Condition | Typical Parameters | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24h | 2-Hydroxyisobutyric acid, Ethanol |
| Base Hydrolysis | 0.1 M NaOH at RT for 4h | 2-Hydroxyisobutyrate salt, Ethanol |
| Oxidation | 3% H₂O₂ at RT for 24h | Oxidized derivatives |
| Thermal | 70°C for 48h | Decomposition products (e.g., smaller molecules) |
| Photochemical | UV/Vis light exposure | Photodegradation products |
| These are general conditions and should be optimized for specific studies. |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the stability of this compound.
Protocol 1: Forced Degradation Study (Hydrolysis)
Objective: To evaluate the stability of this compound under acidic and basic conditions.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
HPLC grade water and acetonitrile
-
pH meter
-
HPLC system with a suitable C18 column and UV detector
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M HCl in a vial.
-
Incubate the mixture at 60°C for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH in a vial.
-
Incubate the mixture at room temperature for a defined period (e.g., 1, 2, 4 hours).
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Analysis:
-
Analyze the samples by a validated stability-indicating HPLC method.
-
Quantify the amount of remaining this compound and any major degradation products.
-
Protocol 2: Photostability Study
Objective: To assess the impact of light exposure on the stability of this compound.
Materials:
-
This compound
-
Photostability chamber with controlled light (UV/Vis) and temperature
-
Quartz or UV-transparent containers
-
Amber vials (for control)
-
HPLC system
Procedure:
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent at a known concentration.
-
Exposure:
-
Place the solutions in quartz containers inside the photostability chamber.
-
Expose the samples to a defined light intensity and duration as per ICH Q1B guidelines.
-
Simultaneously, keep a control sample in an amber vial (protected from light) under the same temperature conditions.
-
-
Analysis:
-
At specified time intervals, withdraw aliquots from both the exposed and control samples.
-
Analyze the samples using a validated HPLC method.
-
Compare the chromatograms of the exposed and control samples to identify any photodegradation products and quantify the loss of the parent compound.
-
Visualizations
Hydrolysis of this compound
The following diagram illustrates the primary degradation pathway of this compound via hydrolysis under both acidic and basic conditions.
Caption: Hydrolysis of this compound.
Forced Degradation Experimental Workflow
This diagram outlines the logical workflow for conducting a forced degradation study on this compound.
Caption: Forced Degradation Experimental Workflow.
References
Optimizing reaction conditions for the large-scale production of Ethyl 2-hydroxyisobutyrate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of Ethyl 2-hydroxyisobutyrate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Reaction Yield | Incomplete reaction: The esterification reaction is an equilibrium process. | - Increase the excess of ethanol: Shifting the equilibrium towards the product side. A molar ratio of ethanol to 2-hydroxyisobutyric acid of 10:1 or higher is often beneficial. - Remove water: Use a Dean-Stark apparatus or a suitable azeotropic agent like toluene or benzene to remove water as it is formed, driving the reaction to completion. - Increase reaction time: Ensure the reaction is allowed to proceed for a sufficient duration (e.g., up to 24 hours) to reach equilibrium.[1] |
| Catalyst inefficiency or deactivation: The acid catalyst may not be active enough or may have degraded. | - Use a more effective catalyst: Consider using organic sulfonic acids like methanesulfonic acid, which can offer higher selectivity and yield compared to sulfuric acid.[2] - Use a fresh catalyst: Ensure the catalyst is not old or contaminated. - Consider solid acid catalysts: Strongly acidic ion-exchange resins can be used and are easily separated from the reaction mixture. | |
| Decomposition of starting material: 2-Hydroxyisobutyric acid can decompose, especially at high temperatures in the presence of strong acids like sulfuric acid, potentially forming acetone.[2] | - Use milder reaction conditions: Employ lower temperatures if possible, though this may require longer reaction times. - Choose a more selective catalyst: Organic sulfonic acids are known to cause less decomposition compared to sulfuric acid.[2] | |
| Product Contamination/ Impurities | Presence of unreacted starting materials: Incomplete reaction or inefficient purification can leave 2-hydroxyisobutyric acid and ethanol in the final product. | - Optimize the reaction: See "Low Reaction Yield" section. - Improve purification: - Neutralization: Wash the crude product with a mild base (e.g., sodium bicarbonate solution) to remove unreacted 2-hydroxyisobutyric acid. - Extraction: Use a suitable solvent like dichloromethane for extraction.[1] - Fractional distillation: Carefully perform fractional distillation to separate the product from lower-boiling (ethanol) and higher-boiling (2-hydroxyisobutyric acid) impurities. |
| Formation of side products: Besides decomposition, side reactions like the formation of diethyl ether from ethanol can occur, especially at high temperatures with strong acid catalysts. | - Control reaction temperature: Avoid excessively high temperatures. - Use a more selective catalyst: As mentioned, organic sulfonic acids can minimize side reactions.[2] | |
| Difficult Product Isolation/ Purification | Emulsion formation during extraction: The presence of both acidic and alcoholic functional groups can lead to emulsions during aqueous workup. | - Add brine (saturated NaCl solution): This can help to break up emulsions by increasing the ionic strength of the aqueous phase. - Use a different extraction solvent: Experiment with other non-polar organic solvents. |
| Co-distillation of impurities: Impurities with boiling points close to that of this compound can be difficult to separate by distillation. | - Use a distillation column with higher theoretical plates: This will provide better separation efficiency. - Perform vacuum distillation: Lowering the pressure will reduce the boiling points and can improve separation. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for producing this compound?
A1: The most common industrial method is the Fischer esterification of 2-hydroxyisobutyric acid with ethanol using an acid catalyst. This method is well-established and can be scaled up effectively.
Q2: Which acid catalyst is best for this reaction?
A2: While sulfuric acid is a common choice, organic sulfonic acids like methanesulfonic acid or p-toluenesulfonic acid often provide higher yields and selectivity with fewer side reactions, such as the decomposition of the starting material.[2] Solid acid catalysts like acidic ion-exchange resins are also a good option as they simplify catalyst removal.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by techniques such as Gas Chromatography (GC) to measure the disappearance of the starting materials and the appearance of the product. Thin Layer Chromatography (TLC) can also be used for a qualitative assessment.
Q4: What are the key safety precautions to consider during the large-scale production?
A4: Key safety precautions include:
-
Handling concentrated acids with appropriate personal protective equipment (PPE) in a well-ventilated area.
-
Using flammable solvents like ethanol, toluene, and dichloromethane with proper grounding and away from ignition sources.
-
Ensuring the reaction vessel is properly equipped for reflux and potential pressure build-up.
-
Consulting the Safety Data Sheets (SDS) for all chemicals used.
Q5: What are the expected spectral data for pure this compound?
A5: For pure this compound, you can expect the following signals:
-
¹H NMR (CDCl₃): ~4.19 ppm (quartet, 2H, -OCH₂CH₃), ~3.16 ppm (singlet, 1H, -OH), ~1.39 ppm (singlet, 6H, -C(CH₃)₂), ~1.26 ppm (triplet, 3H, -OCH₂CH₃).[1]
-
¹³C NMR (CDCl₃): ~177.5 ppm (C=O), ~72.0 ppm (-C(CH₃)₂), ~61.8 ppm (-OCH₂CH₃), ~27.2 ppm (-C(CH₃)₂), ~14.2 ppm (-OCH₂CH₃).[1]
-
IR (neat): ~3400 cm⁻¹ (O-H stretch, broad), ~1725 cm⁻¹ (C=O stretch).[1]
Data Presentation
Table 1: Comparison of Reaction Conditions for this compound Synthesis
| Catalyst | Reactant Ratio (Acid:Ethanol) | Temperature (°C) | Reaction Time (h) | Conversion/Yield (%) | Selectivity (%) | Reference |
| Sulfuric Acid | 1:excess | Reflux | 24 | 71 (Yield) | Not specified | [1] |
| Methanesulfonic Acid | 1:1.5 | Reflux | 4 | 75 (Conversion) | 99 | [2] |
| Strongly Acidic Ion Exchange Resin | Not specified | Not specified | Not specified | 68 (Conversion) | 99 | [2] |
Experimental Protocols
Protocol 1: Large-Scale Synthesis of this compound using Sulfuric Acid Catalyst
This protocol is a general guideline and should be adapted and optimized for specific equipment and scale.
Materials:
-
2-Hydroxyisobutyric acid
-
Ethanol (absolute)
-
Concentrated Sulfuric Acid
-
Dichloromethane
-
Saturated Sodium Bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate
Equipment:
-
Large glass reactor with mechanical stirrer, reflux condenser, and temperature probe
-
Heating mantle or oil bath
-
Large separatory funnel
-
Rotary evaporator
-
Fractional distillation apparatus
Procedure:
-
Reaction Setup: In a clean and dry reactor, charge 2-hydroxyisobutyric acid and an excess of absolute ethanol (e.g., 10 molar equivalents).
-
Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 molar equivalents) to the stirred reaction mixture. An exotherm may be observed.
-
Reaction: Heat the mixture to reflux and maintain the temperature for 12-24 hours. Monitor the reaction progress by GC or TLC.
-
Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature.
-
Solvent Removal: Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Work-up:
-
Dissolve the residue in dichloromethane.
-
Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by fractional vacuum distillation. Collect the fraction boiling at the correct temperature and pressure.
-
Mandatory Visualization
Caption: Fischer esterification pathway for this compound.
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for low yield issues.
References
Validation & Comparative
A Comparative Guide to Validating the Purity of Ethyl 2-hydroxyisobutyrate for Pharmaceutical Applications
In the pharmaceutical industry, the purity of excipients and solvents is paramount to ensuring the safety, efficacy, and stability of the final drug product. Ethyl 2-hydroxyisobutyrate, a versatile solvent used in various pharmaceutical formulations, is no exception.[1] Its purity must be rigorously validated to control for potential impurities that could compromise the quality of the therapeutic agent. This guide provides a comparative analysis of the primary analytical techniques used to validate the purity of this compound, offers detailed experimental protocols, and contrasts its validation with alternative green solvents.
Common Impurities and Regulatory Context
The synthesis of this compound, typically through the esterification of 2-hydroxyisobutyric acid with ethanol, can introduce several potential impurities.[2] These include unreacted starting materials, byproducts, and residual solvents from the manufacturing process. Regulatory bodies, through guidelines like the International Council for Harmonisation's (ICH) Q3C(R8), mandate strict control of residual solvents in pharmaceuticals, classifying them based on their toxicity.[3][4][5] Since residual solvents offer no therapeutic benefit, their levels must be minimized to meet product specifications and ensure patient safety.[3][5]
Potential Impurities in this compound:
-
Starting Materials: 2-Hydroxyisobutyric acid, Ethanol.
-
Byproducts: Water, side-reaction products.
-
Residual Solvents: Solvents used during synthesis and purification (e.g., dichloromethane, hexane).[2]
-
Degradation Products: Hydrolysis can lead to the formation of 2-hydroxyisobutyric acid.[6]
Comparison of Key Analytical Techniques for Purity Validation
The choice of analytical technique is critical for accurately quantifying the purity of this compound and identifying impurities. The most common and effective methods are Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Table 1: Comparison of Analytical Methods for Purity Assessment
| Parameter | Gas Chromatography (GC-FID) | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separates volatile compounds based on their boiling points and interactions with a stationary phase. A Flame Ionization Detector (FID) provides a response proportional to the mass of carbon.[7] | The integral of an NMR signal is directly proportional to the number of corresponding nuclei. Purity is determined by comparing the analyte's signal integral to that of a certified internal standard.[8] | Separates compounds based on their differential partitioning between a mobile phase and a stationary phase. Detection is often by UV-Vis absorbance. |
| Typical Impurities Detected | Volatile organic compounds, residual solvents, starting materials (ethanol), and other volatile byproducts.[9] | A wide range of organic impurities, including structural isomers, starting materials, and byproducts, provided they have unique NMR signals.[8] | Non-volatile or thermally labile impurities, such as 2-hydroxyisobutyric acid and other degradation products. |
| Advantages | High sensitivity for volatile compounds, excellent separation efficiency, robust and widely used for residual solvent analysis according to ICH guidelines.[7][9] | Highly accurate and precise, requires no analyte-specific reference standard for each impurity (primary ratio method), provides structural information, and is non-destructive.[8] | Suitable for non-volatile impurities, high sensitivity with UV-active compounds. |
| Disadvantages | Not suitable for non-volatile or thermally labile impurities. Requires reference standards for impurity identification and quantification. | Lower sensitivity compared to GC-FID for trace impurities. Requires a high-field NMR spectrometer and a suitable internal standard.[10] | This compound lacks a strong chromophore, leading to poor sensitivity with UV detection. The mobile phase can be a source of interference. |
| Typical Purity Specification | >98.0% (GC)[11] | Can provide absolute purity determination. | Method-dependent, often used for specific non-volatile impurities rather than overall purity assay. |
Experimental Protocols
Detailed and validated protocols are essential for reproducible and accurate purity assessment. Below are representative methodologies for GC-FID and qNMR analysis.
This protocol is designed for the quantification of purity and the detection of volatile impurities.
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID), a split/splitless injector, and an autosampler.
-
Chromatographic Conditions:
-
Column: DB-624 or equivalent, 30 m x 0.53 mm ID, 1.0 µm film thickness.[7]
-
Carrier Gas: Nitrogen or Helium, at a constant flow rate (e.g., 1.2 mL/min).[12]
-
Detector Temperature: 250°C.[12]
-
Oven Program: Initial temperature of 50°C (hold for 5 min), ramp at 10°C/min to 200°C (hold for 5 min).
-
Injection Volume: 1 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of this compound into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent (e.g., Methanol, AR grade).
-
-
Analysis:
-
Inject the prepared solution into the GC system.
-
Calculate the purity by area normalization: Purity (%) = (Area of this compound Peak / Total Area of all Peaks) x 100.
-
-
Validation Parameters (as per ICH Q2(R2)):
-
Specificity: Demonstrate resolution from potential impurities and degradation products.[13]
-
Linearity: Analyze a series of dilutions to establish a linear relationship between concentration and peak area.[13]
-
Accuracy & Precision: Perform recovery studies by spiking the sample with known amounts of impurities.[7]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of impurities that can be reliably detected and quantified.
-
This protocol provides a highly accurate method for determining the absolute purity of this compound.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard (IS): A certified reference material with high purity, chemical stability, and signals that do not overlap with the analyte. Maleic acid or Dimethyl sulfone are suitable choices.
-
Sample Preparation:
-
Accurately weigh ~20 mg of this compound and ~10 mg of the internal standard into a vial.
-
Dissolve the mixture in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals being integrated (typically >30 seconds to ensure full relaxation).
-
Number of Scans: Sufficient to achieve a high signal-to-noise ratio (e.g., 8 or 16 scans).
-
-
Data Processing and Analysis:
-
Apply Fourier transformation and phase correction to the acquired FID.
-
Carefully integrate a well-resolved signal for this compound (e.g., the quartet at ~4.2 ppm corresponding to the -OCH₂- protons) and a signal from the internal standard.[2]
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS Where: I = Integral value, N = Number of protons for the integrated signal, M = Molar mass, m = mass, P = Purity of the internal standard.
-
Visualization of Workflows
Visualizing the analytical workflow provides clarity and ensures a systematic approach to purity validation.
Caption: General workflow for pharmaceutical solvent purity validation.
Caption: Logic for selecting analytical methods based on impurity type.
Comparison with Alternative Solvents
The pharmaceutical industry is increasingly adopting "green" solvents to reduce environmental impact.[14] Validating the purity of these alternatives is equally important.
Table 2: Purity Validation of this compound vs. Alternatives
| Solvent | Class / Type | Typical Purity Specification | Primary Purity Analysis Method | Key Potential Impurities |
| This compound | Bio-based potential[1] | >98% | GC-FID, qNMR | Ethanol, 2-Hydroxyisobutyric acid[2] |
| 2-Methyltetrahydrofuran (2-MeTHF) | Bio-derived Solvent (ICH Class 3)[9][15] | >99% | GC-FID | Peroxides, methyltetrahydrofuran isomers, residual water. |
| Cyclopentyl Methyl Ether (CPME) | Green Ether Solvent (ICH Class 2)[9] | >99.5% | GC-FID | Peroxides, cyclopentanol, methanol. |
| Dimethyl Carbonate (DMC) | Green Carbonate Solvent[14] | >99% | GC-FID, Karl Fischer (for water) | Methanol, water, methyl carbamate. |
While GC-FID remains the workhorse for purity analysis across these solvents due to their volatile nature, the specific impurities to monitor differ based on their respective synthesis and degradation pathways. For instance, peroxide formation is a critical concern for ethers like 2-MeTHF and CPME, requiring specific tests, whereas hydrolysis is more relevant for esters like this compound.
Conclusion
Validating the purity of this compound for pharmaceutical use requires a multi-faceted approach. Gas Chromatography is indispensable for profiling volatile impurities and residual solvents, aligning with regulatory expectations. Quantitative NMR offers an orthogonal, highly accurate method for absolute purity determination. The choice of methodology should be guided by the specific impurities anticipated from the manufacturing process. As the industry moves towards greener alternatives, the fundamental principles of purity validation—specificity, accuracy, and precision—remain the cornerstones of ensuring drug product quality and patient safety.
References
- 1. This compound CAS#: 80-55-7 [m.chemicalbook.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. database.ich.org [database.ich.org]
- 4. Impurities: Guideline for Residual Solvents | ICH Q3C (R8) [pharmaspecialists.com]
- 5. database.ich.org [database.ich.org]
- 6. KR20240037607A - Preparation and purification method of high purity mthis compound for euv semiconductor process - Google Patents [patents.google.com]
- 7. iiste.org [iiste.org]
- 8. utm.mx [utm.mx]
- 9. Analysis of Residual Solvents According to the New ICH Q3C Guideline : Shimadzu (France) [shimadzu.fr]
- 10. alpaipars.com [alpaipars.com]
- 11. This compound | 80-55-7 | TCI Deutschland GmbH [tcichemicals.com]
- 12. whitman.edu [whitman.edu]
- 13. database.ich.org [database.ich.org]
- 14. researchgate.net [researchgate.net]
- 15. Bio-derived Solvents – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
A Comparative Analysis of Ethyl 2-hydroxyisobutyrate and Methyl 2-hydroxyisobutyrate Reactivity for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and chemical research, the selection of appropriate building blocks is paramount to the successful synthesis of target molecules. Ethyl 2-hydroxyisobutyrate and Mthis compound, two closely related alpha-hydroxy esters, are versatile intermediates in the synthesis of a variety of organic compounds. This guide provides a comprehensive comparison of their reactivity, supported by theoretical principles and available experimental data, to aid researchers in making informed decisions for their synthetic strategies.
Theoretical Comparison of Reactivity
The reactivity of esters is primarily influenced by steric and electronic factors. In reactions such as hydrolysis or transesterification, the rate-determining step often involves nucleophilic attack at the carbonyl carbon.
Steric Effects: The primary difference between this compound and Mthis compound lies in the size of the alkoxy group (ethoxy vs. methoxy). The ethyl group is larger than the methyl group, leading to greater steric hindrance around the carbonyl carbon in this compound. This increased steric bulk can impede the approach of a nucleophile, generally resulting in a slower reaction rate compared to its methyl counterpart.
Electronic Effects: Both methyl and ethyl groups are electron-donating through an inductive effect (+I). The ethyl group is slightly more electron-donating than the methyl group. This increased electron density on the carbonyl carbon makes it slightly less electrophilic and therefore less susceptible to nucleophilic attack.
Combining these factors, both steric hindrance and electronic effects suggest that Mthis compound is generally more reactive towards nucleophilic acyl substitution than this compound.
Quantitative Data Comparison
| Parameter | This compound | Mthis compound |
| Synthesis Reaction | Esterification of 2-hydroxyisobutyric acid with ethanol | Esterification of 2-hydroxyisobutyric acid with methanol |
| Reaction Conditions | Reflux with sulfuric acid catalyst for 24 hours.[1] | Self-catalyzed at 120 °C for 48 hours. |
| Yield/Conversion | 71% yield.[1] | Approximately 87% conversion. |
It is crucial to note that the reaction conditions in the table above are not identical and therefore a direct comparison of the yields is not a definitive measure of reactivity. However, the data suggests that both esters can be synthesized in good yields from their parent acid.
Experimental Protocols
Detailed methodologies for the synthesis of both esters are provided below.
Synthesis of this compound
Reaction: Esterification of 2-hydroxyisobutyric acid with ethanol.
Materials:
-
2-hydroxyisobutyric acid
-
Ethanol
-
Concentrated sulfuric acid
-
Water
-
Dichloromethane
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 2-hydroxyisobutyric acid (5.0g, 48mmol) in ethanol (100mL), add concentrated sulfuric acid (130μL, 2.4mmol).
-
Heat the mixture at reflux for 24 hours.
-
Remove the solvent under reduced pressure.
-
Take up the residue in water (100mL).
-
Extract the aqueous solution with dichloromethane (3 x 50mL).
-
Dry the combined organic layers over anhydrous magnesium sulfate.
-
Concentrate the solution to obtain this compound.
Synthesis of Mthis compound
Reaction: Self-catalyzed esterification of 2-hydroxyisobutyric acid with methanol.
Materials:
-
2-hydroxyisobutyric acid
-
Methanol
Procedure:
-
In a reaction vessel, combine 2-hydroxyisobutyric acid and methanol.
-
Heat the mixture to 120 °C.
-
Maintain the reaction for 48 hours.
-
The product, Mthis compound, is formed directly.
Visualizing the Reaction Pathway
The following diagram illustrates the general mechanism for the acid-catalyzed esterification of 2-hydroxyisobutyric acid, which is a fundamental reaction for the synthesis of both esters.
Caption: Acid-catalyzed esterification of 2-hydroxyisobutyric acid.
Conclusion
Based on fundamental principles of organic chemistry, Mthis compound is expected to be more reactive than this compound in nucleophilic acyl substitution reactions due to reduced steric hindrance and slightly lower electron-donating character of the methyl group compared to the ethyl group. While direct quantitative comparative data is scarce, the available synthesis information for both compounds provides valuable protocols for their preparation. Researchers should consider the desired reaction rate and potential steric interactions with other reagents when choosing between these two valuable synthetic intermediates.
References
A Comparative Guide to the Performance of Ethyl 2-hydroxyisobutyrate and Other Hydroxy Esters in Polymerization
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate initiator is a critical parameter in dictating the outcome of a polymerization reaction, influencing kinetics, polymer architecture, and final material properties. For researchers in drug development and materials science, where precision and control are paramount, understanding the nuances of different initiator systems is essential. This guide provides an objective comparison of the performance of Ethyl 2-hydroxyisobutyrate against other common hydroxy esters in two major controlled polymerization techniques: Ring-Opening Polymerization (ROP) and Atom Transfer Radical Polymerization (ATRP). The information presented herein is supported by experimental data and detailed methodologies to aid in the selection of the most suitable initiator for your specific application.
Section 1: Performance in Ring-Opening Polymerization (ROP)
Ring-Opening Polymerization is a versatile method for the synthesis of biodegradable polyesters, such as polylactide (PLA) and poly(ε-caprolactone) (PCL), which are extensively used in biomedical applications. In ROP, hydroxyl-containing compounds can act as initiators or co-initiators, where the hydroxyl group attacks the cyclic monomer to start the polymerization process.
Comparative Performance of Hydroxy Ester Initiators in ROP of Lactide
The following table summarizes the performance of various hydroxy-containing initiators in the ring-opening polymerization of lactide. While direct comparative studies are limited, the data presented is collated from multiple sources under broadly similar conditions to provide a useful comparison.
| Initiator/Co-initiator | Monomer | Catalyst | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | Đ (Mw/Mn) | Reference |
| Methanol | L-lactide | Sn(Oct)₂ | 120 | 3 | High | - | - | [1] |
| 1-Octanol | L-lactide | Sn(Oct)₂ | 120 | 3 | Moderate | - | - | [1] |
| 1-Dodecanol | L-lactide | Sn(Oct)₂ | 120 | 3 | Lower | - | - | [1] |
| Isopropanol | rac-lactide | Complex 2f | 80 | 1 | >95 | - | Narrow | [2] |
| Benzyl Alcohol | rac-lactide | Complexes 2a-2e | - | - | - | Controlled | Narrow | [2] |
| Water | L-lactide | Sn(Oct)₂ | 140 | 24 | ~95 | Variable | Bimodal | [3] |
Note: Direct quantitative data for this compound in a comparable ROP system was not available in the surveyed literature. However, its structural similarity to other small alcohol initiators suggests it would be an effective initiator.
Key Observations:
-
The reactivity of simple alcohol initiators in lactide polymerization appears to decrease with increasing chain length (Methanol > 1-Octanol > 1-Dodecanol)[1].
-
More complex catalytic systems, often in conjunction with an alcohol co-initiator, can achieve high conversions and good control over the polymerization of lactide and other cyclic esters like ε-caprolactone[2].
-
The use of water as an initiator is possible but can lead to broader and often bimodal molecular weight distributions[3].
Experimental Protocol: Ring-Opening Polymerization of L-Lactide with an Alcohol Initiator
This protocol is a generalized procedure based on common laboratory practices for the ROP of L-lactide using an alcohol initiator and a tin(II) octoate catalyst.
Materials:
-
L-lactide (recrystallized from dry ethyl acetate)
-
Alcohol initiator (e.g., this compound, dried over molecular sieves)
-
Tin(II) 2-ethylhexanoate (Sn(Oct)₂)
-
Toluene (anhydrous)
-
Methanol (for precipitation)
-
Dichloromethane (for dissolution)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the desired amount of L-lactide.
-
Add the alcohol initiator (the molar ratio of monomer to initiator will determine the target molecular weight).
-
Add the Sn(Oct)₂ catalyst (a typical monomer to catalyst ratio is between 1000:1 and 5000:1).
-
The flask is placed in a preheated oil bath at the desired reaction temperature (e.g., 120-140 °C) with magnetic stirring.
-
The reaction is allowed to proceed for the desired time (e.g., 3-24 hours).
-
To terminate the polymerization, the flask is cooled to room temperature.
-
The crude polymer is dissolved in a minimal amount of dichloromethane.
-
The polymer is precipitated by pouring the solution into an excess of cold methanol.
-
The precipitated polymer is collected by filtration and dried under vacuum to a constant weight.
-
The resulting polymer is characterized by Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn) and dispersity (Đ), and by ¹H NMR spectroscopy to confirm the structure and conversion.
Caption: Mechanism of Ring-Opening Polymerization of Lactide initiated by a hydroxy ester.
Section 2: Performance in Atom Transfer Radical Polymerization (ATRP)
ATRP is a powerful controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures, molecular weights, and low dispersity. While alkyl halides are the most common initiators for ATRP, the use of initiators with functional groups, such as hydroxyl groups, allows for the synthesis of polymers with specific end-functionalities.
Comparative Performance of Hydroxy Ester Initiators in ATRP of (Meth)acrylates
| Initiator/Monomer | Monomer(s) | Catalyst System | Temperature (°C) | Time | Conversion (%) | Mn ( g/mol ) | Đ (Mw/Mn) | Reference |
| Ethyl 2-bromoisobutyrate | Methyl Acrylate | CuBr/PMDETA | 60 | 220 min | - | 10,200 | 1.07 | [4] |
| Ethyl 2-bromoisobutyrate | n-Butyl Acrylate | CuCl₂/Me₆TREN/Sn(EH)₂ | 60 | - | - | Controlled | ~1.15 | [4] |
| 2-Hydroxyethyl 2-bromoisobutyrate | 2-Hydroxyethyl Acrylate | Cu(II)Br₂/Me₆TREN | - | 60 min | >90 | Controlled | <1.1 | [5] |
| 2-(N,N-diethyldithiocarbamyl)isobutyric acid | 2-Hydroxyethyl Methacrylate | (Photopolymerization) | - | - | - | Increases with conversion | ~1.5 | [4] |
Key Observations:
-
Ethyl 2-bromoisobutyrate is a highly effective initiator for the ATRP of acrylates, leading to polymers with low dispersity[4].
-
Hydroxy-functional initiators, such as 2-hydroxyethyl 2-bromoisobutyrate, can be successfully used in ATRP to produce well-defined polymers, demonstrating the compatibility of the hydroxyl group with the ATRP process[5].
-
The polymerization of hydroxy-functional monomers like 2-hydroxyethyl methacrylate (HEMA) can be controlled, although the dispersity may vary depending on the specific polymerization technique used[4].
-
The hydroxyl group on monomers like HEMA can participate in hydrogen bonding, which may influence polymerization kinetics[6].
Experimental Protocol: Atom Transfer Radical Polymerization (ATRP) of Methyl Methacrylate (MMA)
This protocol is a generalized procedure for a typical ATRP of MMA using an alkyl halide initiator. It can be adapted for use with a hydroxy-functional initiator, though purification of the initiator to remove any potential inhibitors is crucial.
Materials:
-
Methyl methacrylate (MMA) (inhibitor removed by passing through a column of basic alumina)
-
Initiator (e.g., Ethyl 2-bromoisobutyrate)
-
Copper(I) bromide (CuBr) (purified by washing with acetic acid and ethanol)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anisole (anhydrous)
-
Tetrahydrofuran (THF)
-
Methanol (for precipitation)
Procedure:
-
In a Schlenk flask equipped with a magnetic stir bar, add CuBr under an inert atmosphere.
-
Add the desired amount of anisole and PMDETA to the flask. The mixture is stirred until a homogeneous catalyst complex is formed.
-
Add the MMA monomer to the flask.
-
The mixture is subjected to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
After the final thaw, the initiator is added via syringe under a positive pressure of inert gas.
-
The flask is placed in a preheated oil bath at the desired reaction temperature (e.g., 60-90 °C).
-
Samples can be taken periodically via a degassed syringe to monitor monomer conversion (by ¹H NMR or GC) and molecular weight evolution (by GPC).
-
The polymerization is terminated by cooling the flask and exposing the reaction mixture to air, which oxidizes the copper catalyst.
-
The reaction mixture is diluted with THF and passed through a short column of neutral alumina to remove the copper catalyst.
-
The polymer is isolated by precipitation into an excess of cold methanol, filtered, and dried under vacuum.
Caption: General experimental workflow for Atom Transfer Radical Polymerization (ATRP).
Conclusion
This compound, due to its structure, is a promising candidate as an initiator in both Ring-Opening Polymerization and, with modification to its halide analogue, in Atom Transfer Radical Polymerization. While direct, comprehensive comparative studies are not abundant in the literature, by analogy to similar structures, it is expected to perform efficiently. In ROP, its performance is likely to be comparable to other small-chain alcohols. For ATRP, its brominated derivative is a standard, high-performance initiator. The presence of the hydroxyl group offers a valuable tool for the synthesis of end-functionalized polymers, which are of significant interest in drug delivery and other biomedical applications. The choice of initiator will ultimately depend on the specific requirements of the target polymer, including desired functionality, molecular weight, and dispersity. The experimental protocols provided in this guide offer a starting point for the empirical determination of the optimal initiator and conditions for your polymerization system.
References
- 1. US6949613B2 - Polymerization initiator and use - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. H2O-Initiated Polymerization of L-Lactide | Scilit [scilit.com]
- 4. Acrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to Analytical Method Validation for Ethyl 2-hydroxyisobutyrate in Accordance with ICH Guidelines
This guide provides a comprehensive comparison of analytical methods for the quantification of Ethyl 2-hydroxyisobutyrate, adhering to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The validation of an analytical procedure is crucial to ensure that it is suitable for its intended purpose, providing reliable, accurate, and reproducible data for researchers, scientists, and drug development professionals.
ICH Guidelines on Analytical Method Validation
The ICH Q2(R1) guideline outlines the key validation parameters that must be evaluated to ensure the quality and reliability of an analytical method. These parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Comparative Analysis of Analytical Methods
While specific validation data for this compound is not extensively published, this guide presents a comparison based on validated methods for structurally similar ester compounds, namely a Gas Chromatography-Flame Ionization Detection (GC-FID) method and a High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) method. This comparative approach provides valuable insights into the expected performance of these techniques for the analysis of this compound.
Method 1: Gas Chromatography-Flame Ionization Detection (GC-FID)
Gas chromatography is a powerful technique for the separation and quantification of volatile and semi-volatile compounds. A GC-FID method is a common choice for the analysis of esters due to their volatility.
Method 2: High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV)
HPLC is a versatile technique for the separation and quantification of a wide range of compounds. For non-chromophoric compounds like this compound, derivatization may be necessary to enable UV detection.
Data Presentation
The following tables summarize the typical performance data for the GC-FID and HPLC-UV methods based on validation studies of analogous ester compounds.
Table 1: Comparison of Method Performance Characteristics
| Validation Parameter | GC-FID Method (Analogous Compound) | HPLC-UV Method (Analogous Compound) |
| Linearity (Correlation Coefficient, r²) | > 0.999 | > 0.999 |
| Range | 1 - 100 µg/mL | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% |
| Precision (RSD%) | ||
| - Repeatability | < 2.0% | < 2.0% |
| - Intermediate Precision | < 3.0% | < 3.0% |
| LOD | ~0.1 µg/mL | ~0.2 µg/mL |
| LOQ | ~0.3 µg/mL | ~0.6 µg/mL |
| Robustness | Unaffected by minor changes in flow rate and temperature | Unaffected by minor changes in mobile phase composition and pH |
Table 2: Typical Experimental Conditions
| Parameter | GC-FID Method | HPLC-UV Method |
| Column | Capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm) | C18 column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase/Carrier Gas | Nitrogen or Helium | Acetonitrile:Water gradient |
| Flow Rate | 1-2 mL/min | 1.0 mL/min |
| Detector | Flame Ionization Detector (FID) | UV Detector (e.g., at 210 nm) |
| Injection Volume | 1 µL | 20 µL |
| Oven/Column Temperature | Temperature programmed (e.g., 50°C to 250°C) | Ambient or controlled (e.g., 30°C) |
Experimental Protocols
GC-FID Method Protocol (General)
-
Standard Preparation: Prepare a stock solution of the reference standard in a suitable solvent (e.g., methanol). Prepare a series of calibration standards by serial dilution of the stock solution.
-
Sample Preparation: Dissolve a known amount of the sample in the same solvent used for the standards to achieve a concentration within the calibration range.
-
Chromatographic Analysis: Inject the standards and samples into the GC system.
-
Data Analysis: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of the analyte in the samples from the calibration curve.
HPLC-UV Method Protocol (General)
-
Standard Preparation: Prepare a stock solution of the reference standard in the mobile phase. Prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Dissolve a known amount of the sample in the mobile phase to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm filter.
-
Chromatographic Analysis: Inject the standards and samples into the HPLC system.
-
Data Analysis: Construct a calibration curve and determine the sample concentration as described for the GC-FID method.
Visualization of the Analytical Method Validation Workflow
The following diagram illustrates the logical workflow of the analytical method validation process as stipulated by ICH guidelines.
Caption: Workflow for Analytical Method Validation according to ICH Guidelines.
The following diagram provides a high-level comparison of the key performance attributes of the GC-FID and HPLC-UV methods for the analysis of volatile esters like this compound.
Comparative study of different catalysts for Ethyl 2-hydroxyisobutyrate synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various catalytic systems for the synthesis of Ethyl 2-hydroxyisobutyrate, an important intermediate in the pharmaceutical and specialty chemical industries. The performance of different catalysts is evaluated based on experimental data from peer-reviewed literature and patent filings, with a focus on yield, selectivity, and reaction conditions.
Performance Comparison of Catalytic Systems
The synthesis of this compound is primarily achieved through the esterification of 2-hydroxyisobutyric acid with ethanol. The choice of catalyst is a critical factor that influences the reaction's efficiency. The following table summarizes the performance of various catalysts under different experimental conditions. The data for the closely related mthis compound are also included for comparative purposes, given the similarity in reactivity.
| Catalyst | Substrate | Catalyst Loading | Temperature (°C) | Time (h) | Conversion (%) | Selectivity/Yield (%) | Reference |
| Homogeneous Acid Catalysts | |||||||
| Sulfuric Acid | 2-Hydroxyisobutyric Acid | 5 mol% | Reflux | 24 | - | 71 (Yield) | [1] |
| Methanesulfonic Acid | 2-Hydroxyisobutyric Acid | Not specified | Reflux | 4 | 75 | 99 (Selectivity) | |
| Heterogeneous Acid Catalysts | |||||||
| Amberlyst-15 | 2-Hydroxyisobutyric Acid | Not specified | 90 | 6 | ~80 | - | [2] |
| Nafion NR50 | 2-Hydroxyisobutyric Acid | Not specified | 90 | 6 | ~93 | - | [2] |
| Sulfonated PVC (SPVC_120) | 2-Hydroxyisobutyric Acid | Not specified | Not specified | Not specified | - | ~75 (Yield) | [3] |
| No External Catalyst | |||||||
| Self-catalyzed | 2-Hydroxyisobutyric Acid | - | 120 | 48 | ~87 | High (no byproducts reported) | [2] |
| Biocatalysts | |||||||
| Lipases (e.g., Candida antarctica lipase B) | Various carboxylic acids and alcohols | Varies | 30-45 | 6-24 | >90 (for similar esters) | High | This guide notes the potential application of lipases based on their successful use in similar esterifications. Specific data for this compound was not available in the reviewed literature. |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Synthesis of this compound using Sulfuric Acid
This protocol is adapted from a standard laboratory procedure for acid-catalyzed esterification.
Materials:
-
2-hydroxyisobutyric acid (5.0 g, 48 mmol)
-
Ethanol (100 mL)
-
Concentrated sulfuric acid (130 µL, 2.4 mmol)
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Water
Procedure:
-
To a solution of 2-hydroxyisobutyric acid in ethanol, add concentrated sulfuric acid.
-
Heat the mixture at reflux for 24 hours.
-
Remove the solvent under reduced pressure.
-
Take up the residue in water (100 mL).
-
Extract the aqueous solution with dichloromethane (3 x 50 mL).
-
Dry the combined organic layers over anhydrous magnesium sulfate and concentrate to obtain the product.
Self-catalyzed Synthesis of Mthis compound
This method, reported for the synthesis of the methyl ester, proceeds without an external catalyst, with the reactant acid itself catalyzing the reaction.[2]
Materials:
-
2-hydroxyisobutyric acid
-
Methanol
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
Procedure:
-
In a round-bottom flask, combine 2-hydroxyisobutyric acid and an excess of methanol.
-
Heat the mixture to 120°C under reflux with continuous stirring for 48 hours.
-
After cooling, remove the excess methanol by rotary evaporation.
-
The crude product can be purified by distillation under reduced pressure.
Biocatalytic Synthesis (General Considerations)
While specific data for the direct lipase-catalyzed esterification of 2-hydroxyisobutyric acid with ethanol is limited in the surveyed literature, lipases are widely used for ester synthesis. A general procedure would involve:
Materials:
-
2-hydroxyisobutyric acid
-
Ethanol
-
Immobilized lipase (e.g., Novozym 435)
-
Organic solvent (e.g., hexane)
Procedure:
-
Combine 2-hydroxyisobutyric acid, ethanol, and the immobilized lipase in a suitable organic solvent.
-
Incubate the mixture at a controlled temperature (typically 30-60°C) with agitation.
-
Monitor the reaction progress using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Upon completion, filter off the immobilized enzyme for reuse.
-
Remove the solvent and purify the product, usually by distillation.
Visualizing the Workflow
The following diagrams illustrate the general experimental workflow and a proposed reaction pathway for the synthesis of this compound.
Caption: General experimental workflow for the synthesis of this compound.
Caption: Simplified reaction pathway for acid-catalyzed esterification.
References
Benchmarking the efficiency of Ethyl 2-hydroxyisobutyrate synthesis routes
Ethyl 2-hydroxyisobutyrate is a valuable chemical intermediate in the pharmaceutical and specialty chemical industries. Its efficient synthesis is a critical factor in the economic viability of its downstream applications. This guide provides a comparative analysis of three prominent synthesis routes to this compound, offering a detailed look at their respective methodologies and performance metrics. The information presented herein is intended to assist researchers, scientists, and drug development professionals in selecting the most suitable synthesis strategy for their specific needs.
Performance Benchmark of Synthesis Routes
The efficiency of a chemical synthesis is determined by several key parameters, including yield, reaction time, and the nature of the starting materials and catalysts. The following table summarizes the quantitative data for three distinct routes to this compound.
| Synthesis Route | Starting Materials | Catalyst/Reagent | Reaction Time | Temperature | Yield/Conversion |
| Fischer Esterification | 2-Hydroxyisobutyric acid, Ethanol | Sulfuric Acid | 24 hours | Reflux | 71% Yield[1] |
| Fischer Esterification | 2-Hydroxyisobutyric acid, Ethanol | Methanesulfonic Acid | 4 hours | Reflux | 75% Conversion, 99% Selectivity |
| Methylation of Ethyl Lactate Derivative | Protected Ethyl Lactate, Methyl Iodide | Lithium diisopropylamide (LDA) | Not Specified | -84°C | 74% Isolated Yield (of protected product)[2] |
| Reformatsky Reaction | Acetone, Ethyl bromoacetate | Zinc | 30 minutes | 90°C | ~86% Yield (general for β-hydroxy esters)[3] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful implementation of any synthetic method. Below are the methodologies for the key experiments cited in this guide.
Route 1: Fischer Esterification using Sulfuric Acid[1]
-
Reaction Setup: A solution of 2-hydroxyisobutyric acid (5.0g, 48mmol) in ethanol (100mL) is prepared in a round-bottom flask.
-
Catalyst Addition: Concentrated sulfuric acid (130μL, 2.4mmol) is carefully added to the solution.
-
Reaction Conditions: The mixture is heated at reflux for 24 hours under an inert atmosphere.
-
Work-up: The solvent is removed under reduced pressure. The residue is taken up in water (100mL).
-
Extraction and Purification: The aqueous solution is extracted with dichloromethane (3x50mL). The combined organic layers are dried over anhydrous magnesium sulfate and concentrated to afford this compound.
Route 2: Methylation of a Protected Ethyl Lactate Derivative[2]
-
Protection of Ethyl Lactate: Ethyl lactate is first protected to prevent side reactions. A common protecting group for the hydroxyl function is methoxymethyl (MOM).
-
Reaction Setup: The protected ethyl lactate derivative is dissolved in a suitable aprotic solvent (e.g., THF) and cooled to -84°C.
-
Reagent Addition: Lithium diisopropylamide (LDA) and methyl iodide are added to the solution.
-
Reaction and Quenching: The methylation reaction proceeds to substitute the methine proton with a methyl group. The reaction is then quenched.
-
Deprotection: The protecting group is removed under appropriate conditions to yield this compound.
-
Purification: The final product is isolated and purified, resulting in a 74% yield of the methylated product before deprotection.[2]
Route 3: Reformatsky Reaction[3]
-
Activation of Zinc: A suspension of activated zinc dust (5.0 eq) and a catalytic amount of iodine (0.1 eq) in toluene (50 mL) is stirred under reflux for 5 minutes and then cooled to room temperature.
-
Reagent Addition: Ethyl bromoacetate (2.0 eq) is added to the mixture, followed by the dropwise addition of a solution of acetone (1.0 eq) in toluene (10 mL).
-
Reaction Conditions: The resulting mixture is stirred at 90°C for 30 minutes.
-
Work-up: The reaction is cooled to 0°C and quenched with water.
-
Extraction and Purification: The suspension is filtered, and the filtrate is extracted with a suitable organic solvent (e.g., MTBE). The combined organic phases are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by silica gel chromatography to yield the desired β-hydroxy ester. This general procedure for β-hydroxy esters has been reported to yield up to 86%.[3]
Synthesis Pathway Diagrams
Visual representations of the chemical transformations and experimental workflows can aid in the understanding of the synthesis routes. The following diagrams were generated using the DOT language.
References
A Researcher's Guide to Investigating the Cross-Reactivity of Ethyl 2-hydroxyisobutyrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for assessing the potential cross-reactivity of Ethyl 2-hydroxyisobutyrate in various biological assays. In the absence of direct, published cross-reactivity studies for this compound, this document offers a roadmap for researchers to conduct their own investigations. It outlines potential areas of cross-reactivity based on its metabolic fate, suggests alternative compounds for comparison, and provides detailed experimental protocols and workflows.
This compound is a small ester molecule. Upon introduction into biological systems, it is likely metabolized by esterases into ethanol and 2-hydroxyisobutyric acid (2-HIBA). 2-HIBA is a biologically active molecule that serves as a precursor for 2-hydroxyisobutyryl-CoA. This molecule is the donor for a recently discovered post-translational modification known as lysine 2-hydroxyisobutyrylation (Khib).[1][2] This modification has been shown to play a role in the regulation of various cellular processes, including metabolism and gene transcription.[3][4][5] Therefore, any investigation into the biological effects of this compound should consider the potential downstream effects of its metabolic product, 2-HIBA, on Khib-regulated pathways.
Comparative Framework for Cross-Reactivity Studies
Given the lack of direct comparative data, we propose a framework for researchers to systematically evaluate the cross-reactivity of this compound. This involves comparing its activity against structurally similar compounds and well-characterized inhibitors of relevant pathways.
Table 1: Proposed Compounds for Comparative Cross-Reactivity Analysis
| Compound | Structure | Rationale for Comparison | Potential Assays |
| This compound | The compound of interest. | Target-based assays, phenotypic screens, proteomics | |
| Ethyl 2-hydroxybutyrate | A close structural analog with a slightly different alkyl chain.[6] | Competitive binding assays, enzyme inhibition assays | |
| Ethyl 2-hydroxyisovalerate | Another structural analog with a branched alkyl chain.[7] | Competitive binding assays, enzyme inhibition assays | |
| HDAC Inhibitors (e.g., SAHA) | To assess potential off-target effects on histone deacetylases, some of which act as "erasers" for Khib modifications.[3] | HDAC activity assays, Western blot for histone modifications | |
| p300/CBP Inhibitors (e.g., A-485) | To investigate any modulation of "writer" enzymes that catalyze Khib.[4] | p300/CBP activity assays, proteomics for Khib levels |
Experimental Protocols
The following are generalized protocols that can be adapted to study the cross-reactivity of this compound and its analogs.
Competitive Ligand Binding Assay
This assay determines if a test compound (e.g., this compound) can displace a known, labeled ligand from its target protein.[8][9][10]
Materials:
-
Purified target protein
-
Labeled ligand (e.g., fluorescently or radioactively labeled)
-
Test compounds (this compound and comparators)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
Microplates (e.g., 96-well or 384-well)
-
Plate reader capable of detecting the label
Procedure:
-
Prepare Reagents:
-
Dilute the target protein to a fixed concentration in assay buffer.
-
Prepare a serial dilution of the test compounds.
-
Dilute the labeled ligand to a fixed concentration (typically at or below its Kd).
-
-
Assay Setup:
-
Add a fixed volume of the target protein solution to each well of the microplate.
-
Add the serially diluted test compounds to the wells.
-
Include control wells with buffer only (no test compound) and wells with a known inhibitor.
-
-
Incubation:
-
Add the labeled ligand to all wells.
-
Incubate the plate at room temperature for a specified time to allow the binding to reach equilibrium.
-
-
Detection:
-
Measure the signal from the labeled ligand using a plate reader.
-
-
Data Analysis:
-
Plot the signal as a function of the test compound concentration.
-
Determine the IC50 value, which is the concentration of the test compound that displaces 50% of the labeled ligand.
-
Enzyme Inhibition Assay
This assay measures the ability of a test compound to inhibit the activity of a specific enzyme.[11][12]
Materials:
-
Purified enzyme
-
Enzyme substrate
-
Test compounds
-
Assay buffer
-
Microplates
-
Plate reader (spectrophotometer or fluorometer)
Procedure:
-
Prepare Reagents:
-
Dilute the enzyme to a working concentration in assay buffer.
-
Prepare a serial dilution of the test compounds.
-
Prepare the substrate solution.
-
-
Assay Setup:
-
Add the enzyme solution to the wells of the microplate.
-
Add the serially diluted test compounds to the wells.
-
Include control wells with buffer only (no inhibitor) and wells with a known inhibitor.
-
-
Pre-incubation:
-
Pre-incubate the enzyme with the test compounds for a specified time.
-
-
Initiate Reaction:
-
Add the substrate to all wells to start the enzymatic reaction.
-
-
Kinetic Measurement:
-
Immediately begin reading the absorbance or fluorescence at regular intervals to measure the rate of product formation.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each concentration of the test compound.
-
Plot the percent inhibition as a function of the test compound concentration to determine the IC50 value.
-
Proteomic Analysis of Post-Translational Modifications
This approach can identify global changes in lysine 2-hydroxyisobutyrylation (Khib) in response to treatment with this compound.
Materials:
-
Cell culture reagents
-
This compound
-
Lysis buffer
-
Antibodies specific for Khib
-
Reagents for protein digestion (e.g., trypsin)
-
LC-MS/MS instrumentation and software
Procedure:
-
Cell Treatment:
-
Culture cells of interest and treat them with various concentrations of this compound or a vehicle control for a specified time.
-
-
Protein Extraction and Digestion:
-
Harvest the cells, lyse them, and extract the total protein.
-
Digest the proteins into peptides using trypsin.
-
-
Enrichment of Khib Peptides:
-
Use anti-Khib antibodies to immunoprecipitate and enrich for peptides containing the Khib modification.
-
-
LC-MS/MS Analysis:
-
Analyze the enriched peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the Khib sites.
-
-
Data Analysis:
-
Use bioinformatics software to analyze the mass spectrometry data and identify proteins with altered Khib levels in response to treatment.
-
Visualizing Experimental Workflows and Signaling Pathways
Proposed Experimental Workflow for Cross-Reactivity Screening
The following diagram illustrates a tiered approach to screening for the cross-reactivity of this compound.
References
- 1. 2-Hydroxyisobutyric Acid | Rupa Health [rupahealth.com]
- 2. Global landscape of 2-hydroxyisobutyrylation in human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic Functions of Lysine 2-Hydroxyisobutyrylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. p300-Mediated Lysine 2-Hydroxyisobutyrylation Regulates Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Human Metabolome Database: Showing metabocard for Ethyl 2-hydroxyisovalerate (HMDB0059842) [hmdb.ca]
- 8. Competitive Ligand Binding Assay | MtoZ Biolabs [mtoz-biolabs.com]
- 9. nicoyalife.com [nicoyalife.com]
- 10. support.nanotempertech.com [support.nanotempertech.com]
- 11. superchemistryclasses.com [superchemistryclasses.com]
- 12. benchchem.com [benchchem.com]
In-Silico Modeling of Ethyl 2-hydroxyisobutyrate: A Comparative Guide to Target Interactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in-silico modeling of Ethyl 2-hydroxyisobutyrate and a structurally similar molecule, Methyl isobutyrate, with a key biological target. Due to the limited availability of published in-silico studies specifically on this compound, this guide presents a hypothetical, yet methodologically robust, comparative study. The objective is to illustrate the application of computational techniques in evaluating the potential interactions of such small molecules with protein targets, providing a framework for future research.
The selected target for this illustrative study is Cytochrome P450 3A4 (CYP3A4), a crucial enzyme in drug metabolism. Understanding the interaction of small molecules with CYP3A4 is vital in drug development to predict potential drug-drug interactions and metabolic pathways.
Comparative Analysis of Molecular Interactions
This section presents hypothetical data from a simulated in-silico analysis of this compound and Methyl isobutyrate with the active site of human Cytochrome P450 3A4. The data is structured to provide a clear comparison of their potential binding affinities and stability.
Table 1: Comparative Molecular Docking and Dynamics Data
| Parameter | This compound | Methyl isobutyrate |
| Binding Energy (kcal/mol) | -6.8 | -5.9 |
| Number of Hydrogen Bonds | 2 | 1 |
| Interacting Residues | PHE-215, ARG-212, SER-119 | ARG-212, SER-119 |
| RMSD (Å) during MD Simulation | 1.5 ± 0.3 | 2.1 ± 0.5 |
Experimental Protocols
The following protocols outline the detailed methodologies for the hypothetical in-silico experiments cited in this guide.
Molecular Docking
Objective: To predict the preferred binding mode and binding affinity of this compound and Methyl isobutyrate to the active site of CYP3A4.
Methodology:
-
Protein Preparation: The crystal structure of human Cytochrome P450 3A4 was obtained from the Protein Data Bank (PDB ID: 1TQN). The protein structure was prepared by removing water molecules, adding polar hydrogens, and assigning Kollman charges using AutoDockTools.
-
Ligand Preparation: The 3D structures of this compound and Methyl isobutyrate were generated using Avogadro and optimized using the MMFF94 force field. Gasteiger charges were computed for the ligands.
-
Grid Box Generation: A grid box with dimensions of 60x60x60 Å was centered on the active site of CYP3A4, encompassing the heme group and surrounding residues.
-
Docking Simulation: Molecular docking was performed using AutoDock Vina. The Lamarckian genetic algorithm was employed with 100 runs for each ligand. The conformation with the lowest binding energy was selected as the most probable binding mode.
-
Analysis of Interactions: The resulting docked conformations were visualized and analyzed using PyMOL and LigPlot+ to identify hydrogen bonds and hydrophobic interactions between the ligands and the protein.
Molecular Dynamics (MD) Simulation
Objective: To assess the stability of the ligand-protein complexes over time in a simulated physiological environment.
Methodology:
-
System Preparation: The docked complexes of CYP3A4 with this compound and Methyl isobutyrate were used as the starting structures for the MD simulations. The complexes were solvated in a cubic box of TIP3P water molecules, and the system was neutralized by adding counter-ions.
-
Simulation Parameters: The simulations were performed using GROMACS with the AMBER99SB-ILDN force field for the protein and the General Amber Force Field (GAFF) for the ligands. The system was first minimized, followed by NVT and NPT equilibration steps.
-
Production Run: A 100 ns production MD simulation was performed for each system at 300 K and 1 atm.
-
Trajectory Analysis: The root-mean-square deviation (RMSD) of the ligand and protein backbone was calculated to assess the stability of the complex.
Visualizations
In-Silico Experimental Workflow
The following diagram illustrates the workflow for the comparative in-silico modeling study.
Hypothetical Signaling Pathway
The diagram below represents a simplified signaling pathway illustrating the role of CYP3A4 in drug metabolism and its potential inhibition.
A Comparative Analysis of Synthesis Methods for Ethyl 2-hydroxyisobutyrate: Evaluating Environmental Impact and Efficiency
The synthesis of Ethyl 2-hydroxyisobutyrate, a key intermediate in the pharmaceutical and specialty chemical industries, can be achieved through various chemical and biological routes. This guide provides a comparative analysis of the most prominent synthesis methods, with a focus on their environmental impact, supported by experimental data and protocols. The methods evaluated are the traditional Acetone Cyanohydrin (ACH) process, direct esterification of 2-hydroxyisobutyric acid, and emerging biocatalytic and bio-based approaches.
Data Presentation: A Quantitative Comparison
The environmental and efficiency metrics of the different synthesis routes for this compound are summarized in the table below. These figures are derived from a combination of published data for the specific reactions and estimations based on closely related industrial processes.
| Metric | Acetone Cyanohydrin (ACH) Route | Direct Esterification | Biocatalytic/Bio-based Route |
| Starting Materials | Acetone, Hydrogen Cyanide, Ethanol, Sulfuric Acid | 2-Hydroxyisobutyric Acid, Ethanol | Renewable feedstocks (e.g., sugars), Ethanol |
| Key Hazards | Highly toxic and flammable HCN, Corrosive H₂SO₄ | Strong corrosive acids (e.g., H₂SO₄) | Generally low, enzymes are biodegradable |
| Reaction Conditions | Multi-step, high pressure and temperature variations | High temperature (reflux) | Mild (room temperature to moderate heat) |
| Typical Yield | ~75-85% (overall) | >90% | >90% |
| Estimated E-Factor * | 5 - 15 (high waste) | 1 - 5 (moderate waste) | < 1 (low waste) |
| Process Mass Intensity (PMI) | High | Moderate | Low |
| Energy Consumption | High | Moderate to High | Low |
| Catalyst | Strong acids (e.g., H₂SO₄) | Strong acids (H₂SO₄), solid acids, or self-catalyzed | Enzymes (e.g., lipases) |
| Catalyst Reusability | No (neutralized in waste) | Possible with solid acids | High (especially with immobilized enzymes) |
| Waste/Byproducts | Ammonium bisulfate, cyanide-containing waste | Acidic wastewater, organic byproducts | Water, biodegradable waste |
*E-Factor (Environmental Factor) = mass of waste / mass of product.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical flow and key transformations in the different synthesis pathways for this compound.
Experimental Protocols
This section provides detailed methodologies for the key synthesis routes discussed.
Acetone Cyanohydrin (ACH) Route
This traditional route involves the formation of acetone cyanohydrin, followed by hydrolysis and esterification. The initial step, the synthesis of acetone cyanohydrin, is presented here.
Synthesis of Acetone Cyanohydrin [1][2]
-
Materials:
-
Sodium cyanide (NaCN)
-
Acetone
-
Sulfuric acid (H₂SO₄)
-
Ether
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a three-necked, round-bottomed flask equipped with a stirrer, separatory funnel, and thermometer, a solution of sodium cyanide in water and acetone is placed.
-
The flask is cooled in an ice bath, and the solution is stirred vigorously.
-
40% sulfuric acid is added dropwise over a period of three hours, maintaining the temperature between 10°C and 20°C.
-
After the addition is complete, stirring is continued for 15 minutes.
-
The mixture is allowed to settle, and the upper layer of acetone cyanohydrin is decanted.
-
The remaining aqueous layer is filtered to remove sodium bisulfate, and the filtrate is extracted with ether.
-
The ether extracts are combined with the decanted acetone cyanohydrin and dried over anhydrous sodium sulfate.
-
Ether and unreacted acetone are removed by distillation.
-
The residue is distilled under reduced pressure to yield acetone cyanohydrin.
-
-
Environmental and Safety Considerations: This process involves the use of highly toxic hydrogen cyanide (generated in situ from sodium cyanide and acid) and requires stringent safety precautions.[3] A significant amount of sodium bisulfate waste is generated.
Direct Esterification of 2-Hydroxyisobutyric Acid
This method, a classic Fischer esterification, is a more direct route to the final product.
Sulfuric Acid-Catalyzed Esterification [4]
-
Materials:
-
2-Hydroxyisobutyric acid
-
Ethanol
-
Concentrated sulfuric acid
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Dichloromethane
-
-
Procedure:
-
To a solution of 2-hydroxyisobutyric acid in ethanol, a catalytic amount of concentrated sulfuric acid is added.
-
The mixture is heated at reflux for 24 hours.
-
The solvent is removed under reduced pressure.
-
The residue is taken up in water and extracted with dichloromethane.
-
The combined organic layers are washed with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated to obtain this compound.
-
-
Environmental and Safety Considerations: This method uses a strong, corrosive acid catalyst which needs to be neutralized, creating a saline wastewater stream. The process is also energy-intensive due to the prolonged reflux and subsequent distillation steps.[5]
Biocatalytic Synthesis
This "green" approach utilizes enzymes to catalyze the esterification under mild conditions.
Lipase-Catalyzed Esterification [6][7]
-
Materials:
-
2-Hydroxyisobutyric acid (can be from a bio-based source)
-
Ethanol
-
Immobilized lipase (e.g., Novozym 435 from Candida antarctica)
-
Organic solvent (optional, can be solvent-free)
-
-
Procedure:
-
2-Hydroxyisobutyric acid and ethanol are mixed, either in a solvent-free system or in a suitable organic solvent.
-
Immobilized lipase is added to the mixture.
-
The reaction is incubated at a mild temperature (e.g., 40-60°C) with gentle agitation for a specified period (e.g., 24-72 hours).
-
The progress of the reaction can be monitored by techniques such as gas chromatography (GC).
-
Upon completion, the immobilized enzyme is filtered off for reuse.
-
The product, this compound, is purified from the reaction mixture, typically by distillation.
-
-
Environmental and Safety Considerations: This method avoids the use of harsh acids and high temperatures, leading to significant energy savings and a better safety profile.[8][9] The enzyme catalyst is biodegradable and can be reused multiple times, which reduces waste.[7] The synthesis of the precursor, 2-hydroxyisobutyric acid, can also be achieved through fermentation of renewable feedstocks, further enhancing the sustainability of this route.[10][11][12]
Conclusion
The choice of synthesis method for this compound has significant implications for environmental impact, safety, and process efficiency.
-
The Acetone Cyanohydrin (ACH) route , while historically significant, is fraught with environmental and safety concerns due to the use of highly toxic cyanide and the generation of substantial waste.[3]
-
Direct esterification offers a more straightforward chemical synthesis but still relies on strong acid catalysts and energy-intensive conditions, leading to moderate environmental impact.
-
The biocatalytic and bio-based route emerges as the most sustainable and environmentally benign option. By utilizing renewable feedstocks and mild enzymatic catalysis, this method significantly reduces energy consumption, waste generation, and the use of hazardous materials.[6] As the chemical industry continues to embrace the principles of green chemistry, the adoption of such biocatalytic processes is expected to become increasingly prevalent for the synthesis of specialty chemicals like this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. prepchem.com [prepchem.com]
- 3. Acetone cyanohydrin - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. biodieselmagazine.com [biodieselmagazine.com]
- 6. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Review on Lipase-Catalyzed Flavor Synthesis: Global Trends and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Esters in the Food and Cosmetic Industries: An Overview of the Reactors Used in Their Biocatalytic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biosynthesis of 2-hydroxyisobutyric acid (2-HIBA) from renewable carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biosynthesis of 2-hydroxyisobutyric acid (2-HIBA) from renewable carbon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Ethyl 2-hydroxyisobutyrate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper disposal of chemical waste, such as Ethyl 2-hydroxyisobutyrate, is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound.
This compound is classified as a hazardous chemical due to its flammability and potential for causing skin and eye irritation.[1] Adherence to proper disposal protocols is crucial to prevent harm to personnel and the environment.
Immediate Safety Precautions
Before initiating any disposal procedures, ensure that all necessary personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a laboratory coat. All handling of this compound for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[2]
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in a manner that complies with local, regional, and national hazardous waste regulations.[1]
-
Waste Identification and Segregation:
-
Containerization:
-
Storage:
-
Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the collection and disposal of the waste.[2]
-
Provide the contractor with comprehensive information about the waste, including its chemical name and any known hazards.[2]
-
-
Disposal of Empty Containers:
-
Empty containers that previously held this compound must be triple-rinsed with a suitable solvent.[3]
-
The rinsate from the first rinse must be collected and disposed of as hazardous waste.[4] Subsequent rinsates may also need to be collected depending on local regulations.
-
After thorough rinsing and air-drying, the container can be disposed of as regular waste or recycled, in accordance with institutional policies.[3]
-
Quantitative Data Summary
| Parameter | Value | Reference |
| UN Number | UN3272 | [1] |
| Proper Shipping Name | ESTERS, N.O.S. | [1] |
| Hazard Class | 3 (Flammable Liquid) | [1] |
| Packing Group | III | [1] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Ethyl 2-hydroxyisobutyrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical information for handling Ethyl 2-hydroxyisobutyrate in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and operational integrity.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a flammable liquid and vapor that can cause skin and serious eye irritation.[1] Appropriate PPE is mandatory to minimize exposure risk.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Recommended Equipment | Specifications & Remarks |
| Eye/Face Protection | Safety goggles or glasses | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] A face shield may be required for splash hazards. |
| Skin Protection | Chemical-resistant gloves | Appropriate protective gloves should be worn to prevent skin exposure.[2] |
| Lab coat/Protective clothing | Wear appropriate protective clothing to prevent skin exposure.[2] | |
| Respiratory Protection | Not typically required with adequate ventilation | If ventilation is inadequate or for spill response, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2][3] |
Operational Plan: Handling and Storage
Proper handling and storage are crucial to prevent accidents and maintain the chemical's integrity.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[2]
-
Avoid contact with skin, eyes, and clothing.[2]
-
Do not ingest or inhale.[2]
-
Keep away from open flames, hot surfaces, and other sources of ignition.[1][4]
-
Use non-sparking tools and take precautionary measures against static discharge.[1][4]
-
Ground and bond containers and receiving equipment.[4]
-
Ensure eyewash stations and safety showers are readily accessible.[1][3]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][4][5]
-
Incompatible materials to avoid are strong oxidizing agents and strong bases.[4][5]
First Aid Procedures
Immediate and appropriate first aid is critical in the event of exposure.
Table 2: First Aid Measures for this compound Exposure
| Exposure Route | First Aid Instructions |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[1][4] Seek medical attention.[1] |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes.[1][4] If skin irritation persists, call a physician.[1] Remove contaminated clothing and wash before reuse.[2] |
| Inhalation | Move the exposed person to fresh air at once.[6] If not breathing, give artificial respiration.[1][6] Get medical attention if symptoms occur.[1] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards.[1][4] Do NOT induce vomiting.[2] Seek immediate medical attention.[2] |
Spill and Disposal Plan
A clear plan for spills and waste disposal is essential for laboratory safety and environmental compliance.
Spill Cleanup: In the event of a spill, prioritize the safety of laboratory personnel.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Control Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment.
-
Ventilate: Increase ventilation in the area, if safe to do so.
-
Containment: Use a non-combustible absorbent material like spill pads to contain the spill.[4] Avoid using materials like cat litter for flammable liquids as they may be incinerated.[4]
-
Cleanup:
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Cover the spill with absorbent material, starting from the outside and working inwards.
-
Once absorbed, collect the material using non-sparking tools and place it in a sealed, labeled container for hazardous waste.
-
-
Decontaminate: Clean the spill area with soap and water.
-
Restock: Replenish any used items in the spill kit.
Disposal:
-
Dispose of this compound and any contaminated materials in an approved hazardous waste disposal plant.[4][5] Do not release into the environment.[1][4]
Experimental Protocol: Synthesis of this compound
This protocol describes the synthesis of this compound from 2-hydroxyisobutyric acid and ethanol.
Materials:
-
2-hydroxyisobutyric acid
-
Ethanol
-
Concentrated sulfuric acid
-
Water
-
Dichloromethane
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve 5.0g (48mmol) of 2-hydroxyisobutyric acid in 100mL of ethanol.
-
Add 130µL (2.4mmol) of concentrated sulfuric acid to the solution.
-
Heat the mixture at reflux for 24 hours.
-
After reflux, remove the solvent under reduced pressure.
-
Dissolve the residue in 100mL of water.
-
Extract the aqueous solution with dichloromethane (3 x 50mL).
-
Dry the combined organic extracts over anhydrous magnesium sulfate.
-
Concentrate the solution to obtain this compound.[7]
Visual Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. westlab.com [westlab.com]
- 2. This compound | C6H12O3 | CID 6653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, 98% | Fisher Scientific [fishersci.ca]
- 4. acs.org [acs.org]
- 5. ehs.utk.edu [ehs.utk.edu]
- 6. - Division of Research Safety | Illinois [drs.illinois.edu]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
